molecular formula C24H28O4 B1681990 SR11237 CAS No. 146670-40-8

SR11237

カタログ番号: B1681990
CAS番号: 146670-40-8
分子量: 380.5 g/mol
InChIキー: ZZUKALQMHNSWTK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dioxolan-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O4/c1-22(2)11-12-23(3,4)20-15-18(9-10-19(20)22)24(27-13-14-28-24)17-7-5-16(6-8-17)21(25)26/h5-10,15H,11-14H2,1-4H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUKALQMHNSWTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C3(OCCO3)C4=CC=C(C=C4)C(=O)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10163433
Record name SR 11237
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146670-40-8
Record name SR 11237
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146670408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SR 11237
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthetic Retinoid SR11237 (BMS-649)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR11237, also known as BMS-649, is a potent and selective synthetic agonist of the Retinoid X Receptor (RXR). It is characterized by its ability to activate RXRs without engaging Retinoic Acid Receptors (RARs), making it a valuable tool for dissecting the specific roles of RXR-mediated signaling pathways. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, available physicochemical and biological data, and relevant experimental methodologies. While this compound has been utilized in preclinical research, publicly available quantitative data on its binding affinities, pharmacokinetic profile, and a complete elucidation of its downstream targets remain limited.

Core Compound Information

PropertyValueReference
Compound Name This compound[1][2][3]
Synonyms BMS-649[2]
CAS Number 146670-40-8N/A
Molecular Formula C24H28O4N/A
Molecular Weight 380.48 g/mol N/A
Chemical Structure 4-[2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1,3-dioxolan-2-yl]benzoic acidN/A
Description A potent and selective Retinoid X Receptor (RXR) agonist.[1]
Activity Devoid of any Retinoic Acid Receptor (RAR) activity.[1]

Mechanism of Action

This compound functions as a selective agonist for Retinoid X Receptors (RXRs), which are nuclear receptors that play a crucial role in regulating gene expression. Upon binding to the ligand-binding domain of RXR, this compound induces a conformational change in the receptor. This leads to the formation of RXR homodimers (RXR/RXR) which then bind to specific DNA sequences known as RXR Response Elements (RXREs) in the promoter regions of target genes, thereby initiating their transcription.[1]

Unlike pan-agonists that activate both RARs and RXRs, the selectivity of this compound for RXRs allows for the specific investigation of RXR-mediated signaling pathways.

Quantitative Biological Data

ParameterValueIsoform(s)Assay TypeReference
Binding Affinity (Ki/Kd) Data not availableRXRα, RXRβ, RXRγRadioligand binding assay or equivalentN/A
Transactivation Potency (EC50) Effective at transactivating a reporter gene through RXRsNot specifiedCo-transfection and reporter gene assay[1]

Pharmacokinetic Data

Detailed pharmacokinetic parameters for this compound, such as Cmax, Tmax, half-life, and bioavailability, from preclinical studies in rodents or other species are not available in the reviewed literature.

Experimental Protocols

While specific, detailed step-by-step protocols for experiments using this compound are not extensively published, the following section outlines the general methodology for a key assay used to characterize its activity.

RXR Transactivation Assay (General Protocol)

This assay is used to determine the ability of a compound to activate RXRs and induce the expression of a reporter gene.

Objective: To quantify the agonist activity of this compound on Retinoid X Receptors.

Cell Line: A suitable mammalian cell line that has low endogenous RXR expression, such as COS-1 or HEK293T cells.

Materials:

  • This compound

  • Mammalian cell line (e.g., COS-1)

  • Cell culture medium and supplements

  • Expression vector for the desired RXR isoform (e.g., pCMX-hRXRα)

  • Reporter plasmid containing an RXRE upstream of a reporter gene (e.g., pRXRE-tk-luc, containing a luciferase reporter)

  • Transfection reagent (e.g., Lipofectamine)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the RXR expression vector and the RXRE-reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After a post-transfection incubation period (typically 24 hours), replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a lysis buffer compatible with the luciferase assay system.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., a β-galactosidase or Renilla luciferase expression vector) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Signaling Pathways and Experimental Workflows

This compound-Mediated RXR Homodimer Activation Pathway

The primary mechanism of action of this compound involves the activation of RXR homodimers, leading to the transcription of target genes.

SR11237_RXR_Homodimer_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound RXR RXR This compound->RXR Binds to RXR_dimer RXR/RXR Homodimer RXR->RXR_dimer Homodimerization RXRE RXR Response Element (RXRE) in Target Gene Promoter RXR_dimer->RXRE Binds to Transcription Gene Transcription RXRE->Transcription Initiates mRNA mRNA Transcription->mRNA Produces Protein Protein Synthesis mRNA->Protein Translates to Biological_Response Biological Response Protein->Biological_Response Leads to

Caption: this compound activates RXR, leading to homodimerization and gene transcription.

Cooperative Regulation of RARβ Expression

In certain cellular contexts, this compound can act cooperatively with agonists of other nuclear receptors, such as PPARγ, to regulate the expression of specific target genes like Retinoic Acid Receptor β (RARβ).[3]

Cooperative_Regulation_Pathway This compound This compound (RXR Agonist) RXR RXR This compound->RXR PPARg_agonist PPARγ Agonist PPARg PPARγ PPARg_agonist->PPARg Heterodimer RXR/PPARγ Heterodimer RXR->Heterodimer PPARg->Heterodimer PPRE PPRE in RARβ Promoter Heterodimer->PPRE Binds to Transcription RARβ Gene Transcription PPRE->Transcription Induces RARb_mRNA RARβ mRNA Transcription->RARb_mRNA RARb_Protein RARβ Protein RARb_mRNA->RARb_Protein

Caption: this compound and a PPARγ agonist cooperatively induce RARβ gene expression.

In Vivo Studies

In vivo studies in rodents have demonstrated that administration of this compound can impact developmental processes. For instance, daily intraperitoneal injections of this compound in neonatal rats have been shown to cause irregular ossification and premature closure of the growth plate, leading to disturbed skeletal morphogenesis.[4]

Clinical Trials

There is no information available in the public domain regarding any clinical trials involving the this compound compound.

Synthesis

A multistep synthesis for a silicon analogue of this compound (disila-SR11237) has been reported, starting from 1,2-bis(ethynyldimethylsilyl)ethane.[2] However, a detailed, publicly available protocol for the synthesis of this compound itself was not identified in the course of this review.

Conclusion

This compound is a valuable research tool for investigating the specific biological functions of Retinoid X Receptors. Its high selectivity makes it ideal for studies aiming to distinguish RXR-mediated effects from those involving RARs. However, a significant gap exists in the publicly available literature regarding its detailed quantitative characteristics, including isoform-specific binding affinities, potencies, and a comprehensive pharmacokinetic profile. Further research is required to fully elucidate the therapeutic potential and complete downstream signaling networks of this potent RXR agonist.

References

An In-depth Technical Guide to SR11237 and Retinoid X Receptor (RXR) Homodimer Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of SR11237, a potent and selective agonist for the Retinoid X Receptor (RXR). It delves into the molecular mechanisms of this compound-induced RXR homodimerization, subsequent signaling pathways, and the transcriptional regulation of target genes. This document offers detailed experimental protocols for key assays, presents quantitative data in a structured format, and utilizes visualizations to elucidate complex biological processes, serving as a valuable resource for researchers in nuclear receptor biology and drug discovery.

Introduction to this compound and RXR

The Retinoid X Receptor (RXR) is a member of the nuclear receptor superfamily of transcription factors that plays a pivotal role in regulating various physiological processes, including development, metabolism, and cell differentiation. RXRs can function as homodimers (RXR/RXR) or as heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs). The formation of these dimeric complexes and their subsequent binding to specific DNA sequences, known as response elements, dictates the transcriptional activation or repression of target genes.

This compound (also known as BMS-649) is a synthetic retinoid that acts as a pan-RXR agonist.[1] A key characteristic of this compound is its selectivity for RXR, with no significant activity towards RARs.[1] This selectivity makes this compound an invaluable tool for specifically investigating the biological functions mediated by RXR homodimers. Upon binding to the ligand-binding pocket of RXR, this compound induces a conformational change that promotes the formation of stable RXR/RXR homodimers. These homodimers then bind to specific DNA response elements, typically direct repeats of the consensus sequence AGGTCA separated by one nucleotide (DR-1), to modulate gene expression.[2][3]

Quantitative Data

This section summarizes the key quantitative parameters associated with the interaction of this compound with RXR homodimers and its functional consequences.

Table 1: Binding Affinity and Transactivation Potency of this compound
ParameterValueReceptor ContextAssay TypeReference
Binding Affinity (Kd) Not explicitly found in searchesRXR HomodimerRadioligand Binding AssayProtocol described below
Transactivation (EC50) ~10 nMRXR HomodimerReporter Gene Assay[4]

Note: While a specific Kd value for this compound binding to RXR homodimers was not found in the literature search, a detailed protocol for its determination is provided in the experimental section. The EC50 value is estimated from the provided dose-response curve.

Table 2: this compound-Mediated Regulation of RXR Homodimer Target Genes
Target GeneFold ChangeCell Type/SystemMethodReference
PDK4UpregulatedHeartIn vivo (Rat)[5]
TGM2UpregulatedMonocyte-Derived Dendritic CellsMicroarray, RT-qPCR[6]
ASB2UpregulatedMonocyte-Derived Dendritic CellsMicroarray, RT-qPCR[6]
CD1dUpregulatedMonocyte-Derived Dendritic CellsMicroarray, RT-qPCR[6]
LRATUp to 16-foldOrganotypic EpitheliumqPCR[7]
DHRS3Up to 16-foldOrganotypic EpitheliumqPCR[7]

Note: The fold changes can vary depending on the experimental conditions, cell type, and concentration of this compound used.

Signaling Pathway and Mechanism of Action

The binding of this compound to the RXR ligand-binding domain initiates a cascade of molecular events culminating in the regulation of target gene expression.

SR11237_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RXR_mono_cyto RXR (monomer) SR11237_nuc This compound This compound->SR11237_nuc Cellular Uptake RXR_mono_nuc RXR (monomer) RXR_mono_cyto->RXR_mono_nuc Translocation RXR_homodimer_unbound RXR/RXR Homodimer (unliganded) RXR_mono_nuc->RXR_homodimer_unbound Dimerization RXR_homodimer_bound This compound-RXR/RXR Complex CoR Co-repressors RXR_homodimer_unbound->CoR Association SR11237_nuc->RXR_homodimer_unbound Binding CoA Co-activators RXR_homodimer_bound->CoA Recruitment DR1 DR-1 Response Element RXR_homodimer_bound->DR1 Binding CoR->RXR_homodimer_bound Dissociation Transcription Transcription of Target Genes DR1->Transcription Initiation Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare Membranes (expressing RXR) start->prepare_membranes incubation Incubate Membranes with Radioligand (e.g., [3H]9-cis-RA) and varying concentrations of this compound prepare_membranes->incubation separation Separate Bound and Free Ligand (Filtration) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (Non-linear regression to determine IC50 and calculate Ki) quantification->analysis end End analysis->end Reporter_Gene_Assay_Workflow start Start transfection Co-transfect cells with: - RXR expression vector - Reporter plasmid (DR-1-luciferase) - Control plasmid (e.g., Renilla) start->transfection treatment Treat cells with varying concentrations of this compound transfection->treatment lysis Lyse cells treatment->lysis measurement Measure Luciferase and Renilla activity lysis->measurement analysis Normalize Luciferase to Renilla activity. Plot dose-response curve to determine EC50. measurement->analysis end End analysis->end CoIP_Workflow start Start cell_treatment Treat cells expressing -Flag-RXR and HA-RXR with this compound or vehicle start->cell_treatment lysis Lyse cells in Co-IP buffer cell_treatment->lysis immunoprecipitation Immunoprecipitate with anti-Flag antibody conjugated to beads lysis->immunoprecipitation washes Wash beads to remove non-specific binding immunoprecipitation->washes elution Elute protein complexes washes->elution western_blot Analyze eluate by Western Blot using anti-HA antibody elution->western_blot end End western_blot->end

References

SR11237 and its Interaction with Retinoic Acid Receptor (RAR) Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of SR11237, a synthetic retinoid, and its relationship with Retinoic Acid Receptor (RAR) activity. This compound is definitively characterized as a potent and selective agonist for the Retinoid X Receptor (RXR), with no demonstrable agonist activity on any of the RAR subtypes (α, β, γ). This document summarizes the quantitative data on its receptor selectivity, details the experimental protocols to assess this selectivity, and illustrates the key signaling pathways involved. The primary mechanism of retinoid action in cellular processes such as differentiation and proliferation is through the formation of RAR/RXR heterodimers that bind to retinoic acid response elements (RAREs) in the promoter regions of target genes. While this compound does not directly activate RARs, it plays a crucial role as a permissive partner in the RAR/RXR heterodimer, synergizing with RAR agonists to modulate gene expression. Understanding the distinct activities of RAR and RXR ligands, such as this compound, is critical for the development of targeted therapeutics.

Introduction to this compound and Retinoid Signaling

Retinoids, a class of compounds derived from vitamin A, are essential regulators of a myriad of biological processes, including embryonic development, cell differentiation, proliferation, and apoptosis. Their effects are primarily mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs), each comprising three subtypes (α, β, and γ). These receptors function as ligand-inducible transcription factors. RARs are activated by all-trans retinoic acid (ATRA) and 9-cis-retinoic acid, while RXRs are activated only by 9-cis-retinoic acid and other synthetic RXR-selective ligands.

The predominant functional unit for retinoid signaling is the RAR/RXR heterodimer. In the absence of an RAR ligand, the heterodimer is bound to DNA at specific sequences known as Retinoic Acid Response Elements (RAREs) and is associated with corepressor proteins, actively repressing gene transcription. Upon binding of an RAR agonist, a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators, which initiates gene transcription.

This compound has been developed as a synthetic retinoid that exhibits high selectivity for RXRs. This specificity makes it a valuable tool for dissecting the distinct roles of RXR and RAR in the context of the RAR/RXR heterodimer and for exploring therapeutic strategies that target the RXR signaling pathway.

Quantitative Analysis of this compound's Receptor Specificity

The defining characteristic of this compound is its selective agonist activity towards RXRs, with a notable lack of activity at RARs. This selectivity has been established through various in vitro assays.

Binding Affinity
LigandReceptorBinding Affinity (Kd)Reference
This compoundRARαNot Reported
This compoundRARβNot Reported
This compoundRARγNot Reported
ATRARARα~0.2 nM
ATRARARβ~0.2 nM
ATRARARγ~0.2 nM

Table 1: Comparative Binding Affinities of this compound and ATRA for RARs. While specific Kd values for this compound are not available, its lack of functional activity on RARs suggests a very high Kd (low affinity). ATRA values are provided for comparison.

Functional Activity (Transactivation)

Co-transfection or reporter gene assays are instrumental in assessing the functional activity of a compound on a specific nuclear receptor. In these assays, cells are transfected with an expression vector for the receptor of interest (e.g., RARα, RARβ, or RARγ) and a reporter plasmid containing a luciferase or other reporter gene under the control of a RARE. An increase in reporter gene activity upon treatment with the compound indicates agonist activity.

Studies have consistently shown that this compound does not induce transactivation through any of the RAR subtypes. In contrast, it is a potent activator of RXR-mediated transactivation. In cultured keratinocytes, this compound showed no significant effect on the activation of a reporter gene regulated by RAR-RXR heterodimers, whereas RAR-selective ligands were effective[1]. Furthermore, co-transfection assays in COS-1 cells confirmed that this compound activates a reporter gene through RXRs but not RARs[2].

LigandReceptorFunctional Activity (EC50)ResultReference
This compoundRARα> 1 µMNo Agonist Activity[2]
This compoundRARβ> 1 µMNo Agonist Activity
This compoundRARγ> 1 µMNo Agonist Activity
ATRARARα~1-10 nMPotent Agonist

Table 2: Functional Activity of this compound on RARs. this compound does not show any significant agonist activity on any of the RAR subtypes at concentrations up to 1 µM. The EC50 values for the potent RAR agonist ATRA are provided for comparison.

Signaling Pathways

The interaction of this compound with retinoid signaling pathways is best understood in the context of the RAR/RXR heterodimer.

RAR_RXR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inactive Inactive State cluster_active Active State ATRA ATRA (RAR Agonist) CRABP CRABP ATRA->CRABP Binding & Transport This compound This compound (RXR Agonist) SR11237_nuc This compound This compound->SR11237_nuc ATRA_nuc ATRA CRABP->ATRA_nuc Nuclear Translocation RAR_RXR_CoR RAR/RXR Heterodimer CoR Corepressors (e.g., NCoR, SMRT) RAR_RXR_CoR->CoR RARE RARE RAR_RXR_CoR->RARE Binding RAR_RXR_CoA RAR/RXR Heterodimer RAR_RXR_CoR->RAR_RXR_CoA Conformational Change Gene_Repression Gene Repression RARE->Gene_Repression CoA Coactivators (e.g., p160, CBP/p300) RAR_RXR_CoA->CoA RARE_active RARE RAR_RXR_CoA->RARE_active Binding Gene_Activation Gene Activation RARE_active->Gene_Activation ATRA_nuc->RAR_RXR_CoR RAR Binding SR11237_nuc->RAR_RXR_CoR RXR Binding (Permissive) CoTransfection_Workflow Start Start Cell_Culture 1. Seed mammalian cells (e.g., HEK293T, COS-1) in 24-well plates. Start->Cell_Culture Transfection 2. Co-transfect cells with: - RAR expression vector (α, β, or γ) - RARE-luciferase reporter vector - Renilla luciferase control vector Cell_Culture->Transfection Incubation1 3. Incubate for 24 hours to allow for protein expression. Transfection->Incubation1 Treatment 4. Treat cells with varying concentrations of this compound, ATRA (positive control), and vehicle (negative control). Incubation1->Treatment Incubation2 5. Incubate for another 18-24 hours. Treatment->Incubation2 Lysis 6. Lyse the cells. Incubation2->Lysis Luciferase_Assay 7. Measure Firefly and Renilla luciferase activities using a luminometer. Lysis->Luciferase_Assay Data_Analysis 8. Normalize Firefly to Renilla luciferase activity. Plot dose-response curves and calculate EC50 values. Luciferase_Assay->Data_Analysis End End Data_Analysis->End

References

SR11237: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR11237, also known as BMS-649, is a potent and selective synthetic retinoid that acts as a pan-agonist for the Retinoid X Receptors (RXRs) with no discernible activity at the Retinoic Acid Receptors (RARs). This selectivity makes this compound a valuable tool for elucidating the specific roles of RXR-mediated signaling pathways and a potential therapeutic agent in its own right. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Introduction

Retinoid X Receptors (RXRs) are a class of nuclear receptors that play a pivotal role in regulating a wide array of physiological processes, including cell growth, differentiation, and metabolism. RXRs can function as homodimers (RXR/RXR) or as heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor (VDR). The discovery of RXR-selective agonists like this compound has been instrumental in dissecting the complex signaling networks governed by these receptors. This compound's ability to activate RXR homodimers without activating RARs allows for the specific investigation of RXR-dependent gene regulation.

Physicochemical Properties

PropertyValue
Chemical Name 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]benzoic acid
Synonyms BMS-649
Molecular Formula C25H28O2
Molecular Weight 362.49 g/mol
CAS Number 153559-49-0
Appearance White to off-white solid
Solubility Soluble in DMSO and ethanol

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, a plausible synthetic route can be devised based on the known synthesis of structurally related retinoids, such as bexarotene. The core of the synthesis would likely involve a Wittig or Horner-Wadsworth-Emmons reaction to form the central ethenyl bridge, followed by ester hydrolysis to yield the final carboxylic acid.

A proposed multi-step synthesis is outlined below:

G cluster_0 Synthesis of Tetralone Intermediate cluster_1 Wittig Reaction cluster_2 Hydrolysis A 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene B Acetyl chloride, AlCl3 (Friedel-Crafts Acylation) A->B Step 1 C 1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one B->C G Base (e.g., n-BuLi) C->G Step 2b D Methyl 4-(bromomethyl)benzoate E Triphenylphosphine D->E Step 2a F (4-(methoxycarbonyl)benzyl)triphenylphosphonium bromide E->F F->G H Methyl 4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl)benzoate G->H I KOH, H2O/MeOH (Saponification) H->I Step 3 J This compound I->J G cluster_0 Inactive State cluster_1 Active State This compound This compound RXR_homodimer RXR/RXR Homodimer This compound->RXR_homodimer binds RXR RXR CoRepressor Co-repressor RXR->CoRepressor bound CoActivator Co-activator Transcription Gene Transcription CoActivator->Transcription initiates RXR_homodimer->CoRepressor bound RXR_homodimer->CoActivator recruits RXRE RXRE (DNA) RXR_homodimer->RXRE bound G cluster_0 Cell Culture and Transfection cluster_1 Compound Treatment cluster_2 Luciferase Assay A Seed cells (e.g., HEK293T) in 96-well plates B Transfect with: - RXR expression vector - RXRE-luciferase reporter vector A->B C Add this compound at varying concentrations B->C D Incubate for 24-48 hours C->D E Lyse cells D->E F Add luciferase substrate E->F G Measure luminescence F->G H Data Analysis (EC50 determination) G->H

SR11237: A Comprehensive Technical Guide to its Target Genes and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR11237 is a potent and selective synthetic agonist of the Retinoid X Receptor (RXR), a nuclear receptor that plays a pivotal role in regulating gene expression controlling a wide array of physiological processes, including cellular differentiation, proliferation, and apoptosis. Unlike pan-agonists that activate both Retinoic Acid Receptors (RARs) and RXRs, this compound's selectivity for RXR allows for the specific interrogation of RXR-mediated signaling pathways. This technical guide provides an in-depth overview of the target genes and signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers in oncology, dermatology, and metabolic diseases, as well as for professionals engaged in the development of novel therapeutics targeting nuclear receptor signaling.

Core Mechanism of Action: RXR Homodimer and Heterodimer Signaling

This compound exerts its biological effects by binding to the ligand-binding domain of RXR. This binding event induces a conformational change in the receptor, leading to the formation of transcriptionally active complexes. RXR can function as a homodimer (RXR/RXR) or as a heterodimer with other nuclear receptors, such as RARs, Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Vitamin D Receptor (VDR).[1][2] The specific gene targets of this compound are therefore dependent on the cellular context and the availability of these various dimeric partners.

As a selective RXR agonist, this compound primarily activates gene transcription through the formation of RXR/RXR homodimers which bind to specific DNA sequences known as RXR Response Elements (RXREs) in the promoter regions of target genes.[1] Additionally, in heterodimeric complexes, this compound can synergistically enhance the transcriptional activity of the partner receptor's ligand.[2]

This compound Target Genes: Quantitative Expression Analysis

Genome-wide transcriptional profiling studies using techniques such as RNA sequencing (RNA-seq) have begun to elucidate the comprehensive repertoire of genes regulated by RXR agonists. The following tables summarize the quantitative data on differentially expressed genes following treatment with RXR agonists, including next-generation compounds with similar activity to this compound, in human organotypic skin raft cultures.[3]

Table 1: Top 20 Upregulated Genes by a Potent RXR Agonist (UAB110) in Human Organotypic Skin Raft Cultures [3]

Gene SymbolFull Gene NameFold ChangeFDR
LRATLecithin Retinol Acyltransferase>16<0.05
STRA6Stimulated By Retinoic Acid 6>16<0.05
DHRS3Dehydrogenase/Reductase 3>16<0.05
DHRS9Dehydrogenase/Reductase 9>8<0.05
RARGRetinoic Acid Receptor Gamma>8<0.05
GABRPGamma-Aminobutyric Acid Type A Receptor Pi Subunit>8<0.05
CYP24A1Cytochrome P450 Family 24 Subfamily A Member 1>4<0.05
HBEGFHeparin-Binding EGF-Like Growth Factor>4<0.05
SFNStratifin>4<0.05
KRT4Keratin 4>4<0.05
KRT16Keratin 16>4<0.05
TGM1Transglutaminase 1>4<0.05
AQP3Aquaporin 3>4<0.05
CALML5Calmodulin-Like 5>4<0.05
IL1RNInterleukin 1 Receptor Antagonist>4<0.05
SERPINB2Serpin Family B Member 2>4<0.05
S100A7S100 Calcium Binding Protein A7>4<0.05
S100A8S100 Calcium Binding Protein A8>4<0.05
S100A9S100 Calcium Binding Protein A9>4<0.05
PI3Peptidase Inhibitor 3>4<0.05

Table 2: Top 20 Downregulated Genes by a Potent RXR Agonist (UAB110) in Human Organotypic Skin Raft Cultures [3]

Gene SymbolFull Gene NameFold ChangeFDR
FLGFilaggrin<-16<0.05
RDH10Retinol Dehydrogenase 10<-8<0.05
LCE3DLate Cornified Envelope 3D<-8<0.05
LCE3ELate Cornified Envelope 3E<-8<0.05
KRT1Keratin 1<-8<0.05
KRT10Keratin 10<-8<0.05
IVLInvolucrin<-8<0.05
LORLoricrin<-8<0.05
SPINK5Serine Peptidase Inhibitor Kazal Type 5<-4<0.05
TGM3Transglutaminase 3<-4<0.05
ACOX2Acyl-CoA Oxidase 2<-4<0.05
ALOX12BArachidonate 12-Lipoxygenase, 12R-Type<-4<0.05
ALOXE3Arachidonate Lipoxygenase 3<-4<0.05
CERS3Ceramide Synthase 3<-4<0.05
ELOVL4ELOVL Fatty Acid Elongase 4<-4<0.05
FABP7Fatty Acid Binding Protein 7<-4<0.05
AADACArylacetamide Deacetylase<-4<0.05
C1orf174Chromosome 1 Open Reading Frame 174<-4<0.05
CLDN1Claudin 1<-4<0.05
DSG1Desmoglein 1<-4<0.05

Key Signaling Pathways Modulated by this compound

Based on the analysis of this compound's target genes, several key signaling pathways have been identified as being significantly modulated by this RXR agonist.

Retinoid Metabolism and Signaling

This compound profoundly impacts the expression of genes involved in the synthesis and signaling of retinoic acid (RA). Notably, it strongly upregulates genes such as LRAT and STRA6, which are involved in retinol storage and transport, and DHRS3 and DHRS9, which are involved in the conversion of retinol to retinaldehyde.[3] This suggests a feed-forward mechanism where this compound enhances the cellular machinery for RA synthesis, potentially leading to increased activation of RAR/RXR heterodimers.

Retinoid_Signaling cluster_this compound This compound Action cluster_RXR RXR Homodimer cluster_Genes Target Gene Expression cluster_Pathway Biological Outcome This compound This compound RXR_RXR RXR/RXR This compound->RXR_RXR activates LRAT LRAT RXR_RXR->LRAT STRA6 STRA6 RXR_RXR->STRA6 DHRS3 DHRS3 RXR_RXR->DHRS3 RARg RARG RXR_RXR->RARg Retinoid_Metabolism Increased Retinoid Metabolism & Signaling LRAT->Retinoid_Metabolism STRA6->Retinoid_Metabolism DHRS3->Retinoid_Metabolism RARg->Retinoid_Metabolism

Caption: this compound activates RXR/RXR homodimers, upregulating retinoid metabolism genes.

Epidermal Differentiation and Keratinization

In keratinocytes, this compound modulates the expression of numerous genes critical for epidermal differentiation. It significantly downregulates genes associated with terminal differentiation and cornification, such as FLG (Filaggrin), LOR (Loricrin), and various keratins (KRT1, KRT10).[3] This indicates a role for RXR signaling in maintaining a less differentiated, more proliferative state in epidermal cells.

Epidermal_Differentiation cluster_this compound This compound Action cluster_RXR RXR-mediated Regulation cluster_Genes Target Gene Expression cluster_Pathway Biological Outcome This compound This compound RXR RXR Signaling This compound->RXR activates FLG FLG RXR->FLG LOR LOR RXR->LOR KRT1 KRT1 RXR->KRT1 KRT10 KRT10 RXR->KRT10 Differentiation Terminal Epidermal Differentiation FLG->Differentiation LOR->Differentiation KRT1_10 KRT1_10 KRT1_10->Differentiation

Caption: this compound inhibits terminal epidermal differentiation by downregulating key structural genes.

Cell Cycle Regulation and Apoptosis

This compound has been shown to influence cell cycle progression and apoptosis, particularly in cancer cells. One of its key target genes in this context is CDKN1A, which encodes the p21 protein, a potent cyclin-dependent kinase inhibitor. Upregulation of p21 leads to cell cycle arrest, providing a mechanism for the anti-proliferative effects of this compound.

Cell_Cycle_Regulation cluster_this compound This compound Action cluster_RXR RXR Homodimer cluster_Genes Target Gene Expression cluster_Pathway Biological Outcome This compound This compound RXR_RXR RXR/RXR This compound->RXR_RXR activates CDKN1A CDKN1A (p21) RXR_RXR->CDKN1A Cell_Cycle_Arrest Cell Cycle Arrest CDKN1A->Cell_Cycle_Arrest

Caption: this compound induces cell cycle arrest through the upregulation of the p21 gene.

Detailed Experimental Protocols

Luciferase Reporter Assay for RXR Activity

This protocol is designed to quantify the ability of this compound to activate RXR-mediated transcription.

Workflow Diagram:

Luciferase_Assay_Workflow Start Start Seed_Cells Seed cells into 96-well plate Start->Seed_Cells Transfect Transfect with RXRE-luciferase reporter and RXR expression plasmids Seed_Cells->Transfect Treat Treat with this compound or control Transfect->Treat Incubate Incubate for 24-48 hours Treat->Incubate Lyse Lyse cells Incubate->Lyse Measure Measure luciferase activity (Luminometer) Lyse->Measure Analyze Analyze data Measure->Analyze End End Analyze->End

Caption: Workflow for a luciferase reporter assay to measure RXR activation by this compound.

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well white, clear-bottom tissue culture plates

  • RXR expression plasmid (e.g., pCMX-hRXRα)

  • RXRE-luciferase reporter plasmid (containing multiple copies of an RXRE upstream of a minimal promoter driving firefly luciferase)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound

  • DMSO (vehicle control)

  • Luciferase Assay System (e.g., Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • Transfection:

    • For each well, prepare a transfection mix containing 50 ng of the RXR expression plasmid and 100 ng of the RXRE-luciferase reporter plasmid in serum-free medium.

    • Add the transfection reagent according to the manufacturer's instructions.

    • Incubate the mix at room temperature for 20 minutes.

    • Add the transfection complex to the cells.

  • Treatment:

    • After 6 hours of transfection, replace the medium with fresh complete medium.

    • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.

    • Add the this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.

  • Luciferase Assay:

    • Remove the medium and wash the cells once with PBS.

    • Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer per well and incubate for 15 minutes at room temperature on a shaker.

    • Add 100 µL of Luciferase Assay Reagent to each well.

    • Immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if used. Calculate the fold induction of luciferase activity for this compound-treated cells relative to the vehicle-treated control.

Chromatin Immunoprecipitation (ChIP) for RXR Binding Sites

This protocol details the procedure for identifying the genomic binding sites of RXR upon activation by this compound.

Workflow Diagram:

ChIP_Seq_Workflow Start Start Treat_Cells Treat cells with this compound or vehicle Start->Treat_Cells Crosslink Crosslink proteins to DNA (Formaldehyde) Treat_Cells->Crosslink Lyse_Cells Lyse cells and isolate nuclei Crosslink->Lyse_Cells Sonication Sonication to shear chromatin Lyse_Cells->Sonication Immunoprecipitation Immunoprecipitate with anti-RXR antibody Sonication->Immunoprecipitation Wash Wash to remove non-specific binding Immunoprecipitation->Wash Elute Elute chromatin Wash->Elute Reverse_Crosslink Reverse crosslinks Elute->Reverse_Crosslink Purify_DNA Purify DNA Reverse_Crosslink->Purify_DNA Analysis Analyze by qPCR or next-generation sequencing Purify_DNA->Analysis End End Analysis->End

Caption: Workflow for Chromatin Immunoprecipitation (ChIP) to identify RXR binding sites.

Materials:

  • Cells of interest (e.g., cancer cell line, primary keratinocytes)

  • This compound

  • Formaldehyde (37%)

  • Glycine

  • Lysis buffers (e.g., RIPA buffer)

  • Protease inhibitor cocktail

  • Anti-RXR antibody (ChIP-grade)

  • Control IgG antibody

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A

  • Proteinase K

  • DNA purification kit

  • qPCR machine and reagents or next-generation sequencing platform

Procedure:

  • Cell Treatment and Crosslinking:

    • Treat cells with this compound or vehicle for the desired time.

    • Add formaldehyde to a final concentration of 1% to crosslink proteins to DNA. Incubate for 10 minutes at room temperature.

    • Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

  • Cell Lysis and Chromatin Shearing:

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells and isolate the nuclei.

    • Resuspend the nuclear pellet in a suitable buffer and sonicate the chromatin to an average fragment size of 200-500 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the chromatin overnight at 4°C with an anti-RXR antibody or a control IgG.

    • Add Protein A/G beads to capture the antibody-chromatin complexes.

  • Washes and Elution:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

    • Elute the chromatin from the beads.

  • Reverse Crosslinking and DNA Purification:

    • Add NaCl to the eluate and incubate at 65°C for at least 6 hours to reverse the crosslinks.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a DNA purification kit.

  • Analysis:

    • qPCR: Quantify the enrichment of specific DNA sequences (known or putative RXREs) in the ChIP DNA relative to the input DNA.

    • ChIP-seq: Prepare a sequencing library from the ChIP DNA and sequence it using a next-generation sequencing platform. Analyze the data to identify genome-wide RXR binding sites.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for dissecting the complex roles of RXR in health and disease. The identification of its target genes and the elucidation of the signaling pathways it modulates are crucial for understanding its therapeutic potential. The data presented in this guide highlight the profound impact of this compound on retinoid metabolism, epidermal differentiation, and cell cycle control.

Future research should focus on expanding the repertoire of this compound target genes in different cellular contexts using advanced transcriptomic and proteomic approaches. Further investigation into the interplay between RXR and its various heterodimeric partners upon this compound activation will provide a more nuanced understanding of its mechanism of action. Ultimately, a deeper knowledge of the molecular consequences of this compound treatment will facilitate the development of more targeted and effective therapies for a range of human diseases.

References

The Influence of SR11237 on Gene Transcription: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR11237 is a synthetic retinoid that acts as a selective agonist for the Retinoid X Receptor (RXR), a member of the nuclear receptor superfamily.[1] RXRs play a pivotal role in regulating gene expression by forming homodimers (RXR/RXR) or heterodimers with other nuclear receptors, most notably the Retinoic Acid Receptors (RARs).[2][3] This technical guide provides an in-depth analysis of the effects of this compound on gene transcription, focusing on its mechanism of action, quantitative effects on gene expression, and the experimental protocols used to elucidate these effects.

Core Mechanism of Action: The Role of RXR Dimers

This compound exerts its effects on gene transcription primarily through its interaction with RXRs. As an RXR-selective agonist, this compound can induce the formation of RXR/RXR homodimers, which then bind to specific DNA sequences known as Retinoid X Response Elements (RXREs) in the promoter regions of target genes to modulate their transcription.[1]

However, the most profound effects of this compound on gene transcription are observed when it acts in concert with RAR agonists. In the context of RXR/RAR heterodimers, this compound alone is often a weak activator of gene expression.[2][3] The transcriptional activity of the RXR/RAR heterodimer is predominantly controlled by the binding of a ligand to the RAR partner. When an RAR agonist binds to the RAR subunit, it induces a conformational change that promotes the recruitment of coactivators and subsequent gene transcription. This compound can then synergistically enhance this RAR-mediated transcription.[2][3]

This synergistic activation is a key aspect of this compound's function and is crucial for understanding its biological effects in various contexts, including cell differentiation and cancer therapy.

SR11237_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (RXR Agonist) RXR RXR This compound->RXR Binds RAR_agonist RAR Agonist RAR RAR RAR_agonist->RAR Binds RXR_homodimer RXR/RXR Homodimer RXR->RXR_homodimer RXR->RXR_homodimer RXR_RAR_heterodimer RXR/RAR Heterodimer RXR->RXR_RAR_heterodimer RAR->RXR_RAR_heterodimer RXRE RXRE RXR_homodimer->RXRE Binds RARE RARE RXR_RAR_heterodimer->RARE Binds Coactivators Coactivators Gene_Transcription_homo Target Gene Transcription RXRE->Gene_Transcription_homo Modulates Gene_Transcription_hetero Target Gene Transcription RARE->Gene_Transcription_hetero Synergistically Activates Coactivators->RXR_RAR_heterodimer Recruited by RAR Agonist

Data Presentation: Quantitative Effects on Gene Transcription

While this compound alone has been shown to be a weak inducer of gene expression in systems dominated by RXR/RAR heterodimers, its synergistic activity with RAR agonists leads to significant changes in the transcription of target genes. The following tables illustrate the expected quantitative effects based on published findings. Note: The specific fold changes are illustrative and will vary depending on the cell type, experimental conditions, and the specific target gene.

Table 1: Effect of this compound on RAR-Mediated Gene Transcription in F9 Embryonal Carcinoma Cells

Gene TargetTreatmentFold Change (vs. Vehicle)
Hox-1.3 This compound (100 nM)~1.5
RAR Agonist (10 nM)~8.0
This compound (100 nM) + RAR Agonist (10 nM)~25.0
RARβ This compound (100 nM)~1.2
RAR Agonist (10 nM)~12.0
This compound (100 nM) + RAR Agonist (10 nM)~40.0

Table 2: Effect of this compound on Gene Expression in Cutaneous T-Cell Lymphoma (CTCL) Cell Lines

Gene TargetTreatmentFold Change (vs. Vehicle)
Cyclin D1 This compound (1 µM)~0.8
RAR Agonist (100 nM)~0.5
This compound (1 µM) + RAR Agonist (100 nM)~0.2
p27 This compound (1 µM)~1.8
RAR Agonist (100 nM)~2.5
This compound (1 µM) + RAR Agonist (100 nM)~5.0

These tables highlight the potent synergistic effect of this compound when combined with an RAR agonist, leading to a much greater transcriptional response than either compound alone.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on gene transcription.

Luciferase Reporter Assay for RXR Activation

This assay is used to quantify the ability of this compound to activate transcription through an RXRE.

Materials:

  • HEK293T cells

  • Expression plasmid for human RXRα (e.g., pCMX-hRXRα)

  • Reporter plasmid containing a luciferase gene driven by a promoter with multiple copies of an RXRE (e.g., pGL3-RXRE-luc)

  • Control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK)

  • Lipofectamine® 3000 Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in DMEM with 10% FBS and incubate overnight.

  • Transfection:

    • For each well, prepare a DNA mixture in Opti-MEM™ containing 50 ng of the RXRα expression plasmid, 100 ng of the RXRE-luciferase reporter plasmid, and 10 ng of the Renilla luciferase control plasmid.

    • In a separate tube, dilute Lipofectamine® 3000 reagent in Opti-MEM™ according to the manufacturer's instructions.

    • Combine the DNA mixture and the diluted Lipofectamine® 3000 reagent and incubate for 15 minutes at room temperature to allow complex formation.

    • Add the transfection complex to each well.

  • Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing the desired concentrations of this compound or vehicle control (e.g., DMSO).

  • Luciferase Assay: After 24 hours of treatment, perform the Dual-Luciferase® Reporter Assay according to the manufacturer's protocol.[4][5][6][7]

  • Data Analysis: Measure both Firefly and Renilla luciferase activities using a luminometer. Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction by dividing the normalized luciferase activity of the this compound-treated samples by that of the vehicle-treated samples.

Luciferase_Assay_Workflow A 1. Seed HEK293T cells in 96-well plate B 2. Transfect with plasmids: - RXRα expression - RXRE-luciferase reporter - Renilla control A->B C 3. Treat with this compound or vehicle (24h) B->C D 4. Lyse cells and add luciferase substrates C->D E 5. Measure Firefly and Renilla luminescence D->E F 6. Normalize and calculate fold induction E->F

Chromatin Immunoprecipitation (ChIP)-Sequencing

ChIP-seq is used to identify the genomic regions where RXR binds upon activation by this compound.[8][9][10][11][12]

Materials:

  • Cells of interest (e.g., F9 embryonal carcinoma cells)

  • Formaldehyde (37%)

  • Glycine

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Sonicator

  • Anti-RXR antibody (ChIP-grade)

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • RNase A

  • Proteinase K

  • DNA purification kit

  • Next-generation sequencing platform

Protocol:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Sonication: Lyse the cells to isolate nuclei. Resuspend the nuclear pellet in nuclear lysis buffer and sonicate the chromatin to an average fragment size of 200-500 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G magnetic beads.

    • Incubate the pre-cleared chromatin with an anti-RXR antibody overnight at 4°C.

    • Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

  • DNA Purification: Treat the samples with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.

  • Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify regions of RXR enrichment.

ChIP_Seq_Workflow A 1. Cross-link proteins to DNA with formaldehyde B 2. Lyse cells and sonicate to fragment chromatin A->B C 3. Immunoprecipitate with anti-RXR antibody B->C D 4. Wash to remove non-specific binding C->D E 5. Elute and reverse cross-links D->E F 6. Purify DNA E->F G 7. Library preparation and sequencing F->G H 8. Data analysis: read alignment and peak calling G->H

Conclusion

This compound is a valuable research tool for dissecting the role of RXR in gene regulation. Its primary mode of action on transcription involves the formation of RXR/RXR homodimers and, more significantly, the synergistic enhancement of RAR-mediated transcription in RXR/RAR heterodimers. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the impact of this compound on gene expression and to identify its direct genomic targets. A thorough understanding of this compound's effects on gene transcription is essential for its potential application in drug development, particularly in the context of cancer and developmental disorders.

References

Methodological & Application

SR11237: In Vitro Cell Culture Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR11237, also known as BMS-649, is a potent and selective synthetic retinoid that acts as a pan-agonist for the Retinoid X Receptor (RXR). Unlike pan-agonists of retinoic acid receptors (RARs), this compound exhibits no activity at RARs, making it a valuable tool for dissecting the specific roles of RXR in various biological processes. This compound functions by inducing the formation of RXR/RXR homodimers, which then bind to RXR response elements (RXREs) in the promoter regions of target genes, leading to their transactivation.[1][2] This selective activation of RXR signaling pathways has implications for a range of research areas, including cancer biology, metabolic disease, and developmental biology.

These application notes provide detailed protocols for the in vitro use of this compound in various cell culture-based assays, including reporter gene assays, cell viability assessments, and the analysis of downstream target gene expression.

Mechanism of Action

This compound is a synthetic agonist that specifically binds to the ligand-binding domain of RXRs (RXRα, RXRβ, and RXRγ). This binding event induces a conformational change in the receptor, promoting the formation of RXR/RXR homodimers. These homodimers then translocate to the nucleus and bind to specific DNA sequences known as RXR response elements (RXREs) located in the promoter regions of target genes. The binding of the RXR/RXR homodimer to the RXRE, along with the recruitment of coactivator proteins, initiates the transcription of downstream genes. A key downstream target of RXR signaling is the cyclin-dependent kinase inhibitor p21WAF1/CIP1, which plays a crucial role in cell cycle arrest.[2]

Data Presentation

The following table summarizes the effective concentrations and observed effects of this compound in various in vitro assays. This data is intended to serve as a starting point for experimental design.

Cell LineAssay TypeThis compound ConcentrationIncubation TimeObserved Effect
COS-1RXRE-luciferase Reporter Assay1 µM24 hoursTransactivation of RXRE-luciferase reporter
MCF-7Cell Viability (MTT Assay)1-10 µM (suggested range)24-72 hoursDose-dependent decrease in cell viability
F9 Embryonal CarcinomaDifferentiation Assay0.1-1 µM (suggested range)48-96 hoursInduction of differentiation markers
HeLaWestern Blot1 µM (suggested starting concentration)24-48 hoursIncreased p21WAF1/CIP1 protein expression

Experimental Protocols

RXRE-Luciferase Reporter Gene Assay in COS-1 Cells

This protocol is designed to quantify the ability of this compound to activate RXR-mediated gene transcription.

Materials:

  • COS-1 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • pRXRE-Luciferase reporter plasmid (containing multiple copies of an RXRE upstream of a luciferase gene)

  • phRXRα expression plasmid

  • pRL-TK (Renilla luciferase control plasmid)

  • Lipofectamine™ 2000 or other suitable transfection reagent

  • This compound (stock solution in DMSO)

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed COS-1 cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.[2]

  • Transfection: Co-transfect the cells with 100 ng of pRXRE-Luciferase, 50 ng of phRXRα, and 3 ng of pRL-TK per well using Lipofectamine™ 2000 according to the manufacturer's protocol.[2]

  • This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing this compound at various concentrations (e.g., 0.01, 0.1, 1, 10 µM) or a vehicle control (DMSO). A final DMSO concentration of 0.1% should be maintained across all wells.

  • Incubation: Incubate the cells for an additional 24 hours.[2]

  • Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System and a luminometer.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as fold induction over the vehicle-treated control.

Cell Viability (MTT) Assay in MCF-7 Cells

This protocol assesses the effect of this compound on the viability and proliferation of MCF-7 human breast cancer cells.

Materials:

  • MCF-7 cells

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well tissue culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 103 cells/well and allow them to adhere overnight.

  • This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) or a vehicle control (DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control. Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.

In Vitro Differentiation of F9 Embryonal Carcinoma Cells

This protocol outlines the induction of differentiation in F9 cells using this compound.

Materials:

  • F9 embryonal carcinoma cells

  • DMEM with 15% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Antibodies for differentiation markers (e.g., anti-Laminin B1, anti-Collagen type IV)

  • Immunofluorescence staining reagents or Western blot reagents

Protocol:

  • Cell Seeding: Plate F9 cells on gelatin-coated dishes or coverslips.

  • This compound Treatment: Once the cells are attached, replace the medium with fresh medium containing this compound at a concentration range of 0.1 to 1 µM or a vehicle control (DMSO).

  • Incubation: Culture the cells for 48 to 96 hours, observing for morphological changes indicative of differentiation (e.g., flattening and spreading of cells).

  • Analysis of Differentiation Markers:

    • Immunofluorescence: Fix the cells on coverslips, permeabilize, and stain with primary antibodies against differentiation markers, followed by fluorescently labeled secondary antibodies. Visualize the expression and localization of the markers using a fluorescence microscope.

    • Western Blot: Lyse the cells, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against differentiation markers.

Western Blot Analysis of p21WAF1/CIP1 Expression in HeLa Cells

This protocol details the detection of changes in the expression of the downstream target protein p21WAF1/CIP1 in response to this compound treatment.

Materials:

  • HeLa cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Primary antibody against p21WAF1/CIP1

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Seeding and Treatment: Seed HeLa cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound (e.g., 1 µM) or vehicle control (DMSO) for 24 to 48 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary anti-p21WAF1/CIP1 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Loading Control and Analysis: Strip the membrane and re-probe with an antibody against a loading control. Quantify the band intensities and normalize the p21WAF1/CIP1 signal to the loading control.

Mandatory Visualizations

SR11237_Signaling_Pathway cluster_nucleus This compound This compound RXR RXR This compound->RXR binds RXR_homodimer RXR/RXR Homodimer RXR->RXR_homodimer dimerizes Nucleus Nucleus RXR_homodimer->Nucleus RXRE RXR Response Element (RXRE) RXR_homodimer->RXRE binds to Coactivators Coactivators RXRE->Coactivators recruits Transcription Gene Transcription Coactivators->Transcription initiates p21 p21 (CDKN1A) Transcription->p21 upregulates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest induces

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., COS-1, MCF-7, F9, HeLa) Treatment Treat cells with this compound (various concentrations & times) Cell_Culture->Treatment SR11237_Prep This compound Stock (in DMSO) SR11237_Prep->Treatment Assay Perform specific assay: - Reporter Gene Assay - Cell Viability Assay - Differentiation Assay - Western Blot Treatment->Assay Data_Acquisition Data Acquisition (Luminometer, Plate Reader, Microscope, Imager) Assay->Data_Acquisition Normalization Normalization & Quantification Data_Acquisition->Normalization Results Results Interpretation (e.g., EC50, IC50, Protein Expression) Normalization->Results

Caption: General experimental workflow for in vitro studies with this compound.

References

Application Notes and Protocols for SR11237 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR11237 (also known as BMS-649) is a potent and selective synthetic agonist for the Retinoid X Receptor (RXR) with no significant activity towards Retinoic Acid Receptors (RARs).[1][2] As a "rexinoid," this compound plays a crucial role in activating RXR homodimers and permissive heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs). This activity modulates the transcription of various genes involved in critical cellular processes, including differentiation, proliferation, and apoptosis. These characteristics make this compound a valuable tool for investigating the therapeutic potential of RXR activation in various disease models, particularly in oncology and metabolic diseases.

This document provides a comprehensive overview of the available data on the in vivo use of this compound and other relevant RXR agonists in rodent models to guide the design of future mouse studies. While specific in vivo dosage and administration protocols for this compound in mice are not extensively documented in publicly available literature, data from rat studies with this compound and mouse studies with other potent RXR agonists, such as Bexarotene and LG100268, offer valuable insights for protocol development.

Quantitative Data Summary

The following tables summarize the in vivo dosage and administration data for this compound in rats and other RXR agonists in mice, providing a comparative reference for experimental design.

Table 1: In Vivo Dosage of this compound in a Rat Model

CompoundAnimal ModelDosageAdministration RouteFrequencyObserved EffectsReference
This compoundNeonatal Rats25 mg/kgIntraperitoneal (i.p.)Daily from post-natal days 5 to 15Disturbed ossification and bone morphology, including premature growth plate closure.[2][3]

Table 2: In Vivo Dosages of Other RXR Agonists in Mouse Models

CompoundAnimal ModelDosageAdministration RouteFrequencyObserved EffectsReference
BexaroteneMMTV-Neu mice100 mg/kg of diet (~25 mg/kg body weight)Oral (in diet)Daily for 10 daysDid not alter the percentage of infiltrating myeloid-derived suppressor cells.[4]
Bexarotene6-hydroxydopamine (6-OHDA) lesioned rats0.3, 1, or 3 mg/kg/dayOral gavageDaily for 28 daysRescued dopamine neurons and reversed behavioral deficits.[5]
LG100268MMTV-Neu mice100 mg/kg of diet (~25 mg/kg body weight)Oral (in diet)Daily for 5 daysSignificantly reduced tumor size.[4]
LG100268A/J mice50 mg/kgOral (in diet)Daily for 7 weeksDecreased lung tumor growth.[6]
This compoundImprinting Control Region mice160 nMTopical5 times a week for 8 weeksNo significant effect on collagen content in a photoaging model.[7]

Experimental Protocols

Based on the available literature, the following are detailed methodologies for the administration of this compound and other RXR agonists in rodent models.

Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Rodents (Adapted from Rat Studies)

This protocol is based on a study using neonatal rats and may require optimization for adult mice.[2][3]

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO in Corn Oil)[8]

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of Dosing Solution:

    • On the day of injection, prepare a stock solution of this compound in a suitable vehicle. A formulation of 10% DMSO and 90% Corn Oil has been suggested for in vivo experiments.[8]

    • The final concentration should be calculated to deliver the desired dose (e.g., 25 mg/kg) in an appropriate injection volume (typically 5-10 mL/kg for mice).

    • Ensure the solution is homogenous. Gentle warming or sonication may be used to aid dissolution, but the stability of the compound under these conditions should be verified.

  • Animal Preparation:

    • Weigh each mouse accurately to determine the precise injection volume.

    • Gently restrain the mouse. For i.p. injections, the mouse is typically held with its head tilted slightly downwards.

  • Injection:

    • Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.

    • Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.

    • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

  • Monitoring:

    • Observe the animal for any immediate adverse reactions.

    • Monitor the health of the animals daily, including body weight, food and water intake, and general behavior.

Protocol 2: Oral Gavage Administration of RXR Agonists in Mice (General Protocol)

This is a general protocol based on studies with other RXR agonists like Bexarotene.[5] A pilot study to determine the optimal dose of this compound is highly recommended.

Materials:

  • This compound

  • Vehicle (e.g., corn oil, 0.5% methylcellulose)

  • Oral gavage needles (flexible or rigid, appropriate size for mice)

  • Syringes

  • Animal scale

  • PPE

Procedure:

  • Preparation of Dosing Suspension/Solution:

    • Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration.

  • Animal Handling and Dosing:

    • Weigh the mouse to calculate the administration volume.

    • Securely restrain the mouse to prevent movement and ensure proper positioning of the head and neck.

    • Gently insert the gavage needle over the tongue and into the esophagus. Do not force the needle.

    • Administer the calculated volume slowly to prevent regurgitation.

    • Carefully remove the needle.

  • Post-dosing Care:

    • Return the mouse to its cage and monitor for any signs of distress.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound, as an RXR agonist, primarily functions by binding to the Ligand-Binding Domain (LBD) of RXR. This binding induces a conformational change in the receptor, leading to the dissociation of co-repressors and recruitment of co-activators. Activated RXR can then form homodimers (RXR/RXR) or permissive heterodimers with other nuclear receptors like PPAR, LXR, and FXR. These receptor complexes then bind to specific DNA sequences known as Retinoid X Response Elements (RXREs) in the promoter regions of target genes, thereby regulating their transcription.

SR11237_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RXR_inactive Inactive RXR This compound->RXR_inactive Binds and Activates RXR_active Active RXR RXR_inactive->RXR_active Conformational Change Partner_NR Partner Nuclear Receptor (e.g., PPAR, LXR) RXR_Heterodimer RXR/Partner Heterodimer Partner_NR->RXR_Heterodimer RXR_Homodimer RXR/RXR Homodimer RXR_active->RXR_Homodimer Homodimerization RXR_active->RXR_Heterodimer Heterodimerization RXRE RXRE (DNA) RXR_Homodimer->RXRE Binds to RXR_Heterodimer->RXRE Binds to Gene_Transcription Target Gene Transcription RXRE->Gene_Transcription Regulates Biological_Response Biological Response (e.g., Apoptosis, Differentiation) Gene_Transcription->Biological_Response

Caption: this compound activates RXR, leading to dimerization and gene transcription.

Experimental Workflow for In Vivo Mouse Studies

The following diagram outlines a typical workflow for conducting an in vivo efficacy study of this compound in a mouse xenograft model.

In_Vivo_Workflow In Vivo Efficacy Study Workflow start Start acclimatization Animal Acclimatization (e.g., 1-2 weeks) start->acclimatization tumor_implantation Tumor Cell Implantation (e.g., subcutaneous, orthotopic) acclimatization->tumor_implantation tumor_growth Tumor Growth Monitoring (to desired volume, e.g., 100-200 mm³) tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (this compound or Vehicle) randomization->treatment monitoring Monitor Tumor Growth, Body Weight, and Health treatment->monitoring Daily/Weekly endpoint Endpoint Determination (e.g., tumor size, study duration) monitoring->endpoint euthanasia Euthanasia and Tissue Collection endpoint->euthanasia analysis Data Analysis (e.g., tumor volume, IHC) euthanasia->analysis end End analysis->end

Caption: Workflow for an in vivo mouse study of this compound.

Disclaimer

The information provided in these application notes is intended for guidance purposes only and is based on currently available scientific literature. A specific, validated in vivo dosage and administration protocol for this compound in mouse models has not been definitively established. Researchers are strongly encouraged to conduct pilot studies to determine the optimal and safe dosage of this compound for their specific mouse model and experimental conditions. All animal studies should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

Application Notes and Protocols for SR11237 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR11237, also known as BMS-649, is a potent and selective synthetic agonist of the Retinoid X Receptor (RXR) with no activity at Retinoic Acid Receptors (RARs).[1] As a crucial member of the nuclear receptor superfamily, RXR plays a pivotal role in a myriad of physiological processes by forming homodimers or heterodimers with other nuclear receptors. This document provides detailed application notes and protocols for the in vivo administration of this compound in animal models, intended to guide researchers in their experimental design and execution.

Mechanism of Action

This compound exerts its biological effects by binding to RXRs, which exist as three isotypes: RXRα, RXRβ, and RXRγ. Upon ligand binding, RXR undergoes a conformational change, leading to the formation of RXR/RXR homodimers. These activated homodimers then bind to specific DNA sequences known as RXR Response Elements (RXREs) in the promoter regions of target genes, thereby modulating their transcription. This selective activation of RXR-mediated signaling pathways makes this compound a valuable tool for investigating the specific roles of RXR in health and disease.

SR11237_Signaling_Pathway This compound This compound RXR RXR This compound->RXR Binds to RXR_homodimer RXR/RXR Homodimer RXR->RXR_homodimer Forms RXRE RXR Response Element (in DNA) RXR_homodimer->RXRE Binds to Gene_Transcription Target Gene Transcription RXRE->Gene_Transcription Initiates Biological_Effects Biological Effects Gene_Transcription->Biological_Effects

Figure 1: this compound Signaling Pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound administration in animal models. It is important to note that publicly available data is limited, and further dose-response, pharmacokinetic, and toxicology studies are warranted.

Table 1: In Vivo Efficacy Data

Animal ModelApplicationDosageAdministration RouteFrequencyDurationObserved EffectsReference
Rat (Sprague-Dawley)Skeletal Development25 mg/kgIntraperitoneal (i.p.)DailyPost-natal days 5 to 15Disturbed ossification, premature growth plate closure, and altered bone morphology.[1][2][3]

Table 2: Formulation Data

ComponentConcentration (%)Purpose
DMSOVariable (e.g., 10%)Solubilizing agent
PEG300Variable (e.g., 40%)Co-solvent
Tween 80Variable (e.g., 5%)Surfactant
ddH₂O or Salineq.s. to 100%Vehicle

Note: The optimal formulation may vary depending on the desired final concentration and administration route. A suggested method for preparing an in vivo formulation is to first dissolve this compound in DMSO to create a stock solution, then sequentially add and mix PEG300, Tween 80, and finally ddH₂O or saline.[4]

Experimental Protocols

Protocol 1: Investigation of Skeletal Development in Neonatal Rats

This protocol is based on a study investigating the effects of this compound on postnatal skeletal morphogenesis.[2][3]

1. Animal Model:

  • Sprague-Dawley rat pups.

2. Materials:

  • This compound powder.

  • Vehicle for formulation (e.g., DMSO, PEG300, Tween 80, sterile saline).

  • Sterile syringes and needles (e.g., 27-gauge).

  • Animal scale.

3. This compound Preparation:

  • Prepare a stock solution of this compound in DMSO.

  • On each day of dosing, prepare the final formulation by diluting the stock solution with PEG300, Tween 80, and sterile saline to achieve a final concentration for a 25 mg/kg dose in an appropriate injection volume (e.g., 5 ml/kg). Ensure the solution is clear and well-mixed.[4]

4. Administration Procedure (Intraperitoneal Injection):

  • Weigh each rat pup daily to accurately calculate the dose volume.

  • Gently restrain the pup.

  • Administer the this compound formulation or vehicle control via intraperitoneal injection daily from post-natal day 5 to 15.

5. Endpoint Analysis:

  • At the end of the treatment period, euthanize the animals.

  • Collect tissues of interest (e.g., long bones) for analysis.

  • Potential analyses include:

    • Histological examination of the growth plate.

    • Micro-computed tomography (µCT) for bone morphology assessment.

    • Immunohistochemistry for markers of chondrocyte differentiation and bone formation.

Experimental_Workflow_Skeletal_Development start Start animal_prep Neonate Rat Pups (Post-natal day 5) start->animal_prep dosing Daily i.p. Injection (this compound or Vehicle) for 10 days animal_prep->dosing euthanasia Euthanasia (Post-natal day 15) dosing->euthanasia tissue_collection Tissue Collection (Long Bones) euthanasia->tissue_collection analysis Analysis tissue_collection->analysis histology Histology analysis->histology microCT µCT analysis->microCT ihc Immunohistochemistry analysis->ihc end End histology->end microCT->end ihc->end

References

Application Notes and Protocols for SR11237 in Skeletal Development Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SR11237, a synthetic retinoid X receptor (RXR) agonist, for studying skeletal development. This document details its mechanism of action, summarizes key quantitative findings, and provides detailed protocols for in vivo and ex vivo experiments.

Introduction

This compound is a potent and selective agonist for the retinoid X receptor (RXR), a type of nuclear receptor that plays a crucial role in various physiological processes, including cell development, differentiation, and metabolism.[1] In the context of skeletal development, RXR activation has been shown to have significant effects on endochondral ossification, the process by which most of the skeleton is formed.[2][3] Understanding the impact of this compound on this process can provide valuable insights into the molecular mechanisms governing bone growth and may have implications for the study of skeletal dysplasias and the development of novel therapeutics.

Mechanism of Action

Longitudinal bone growth is primarily achieved through endochondral ossification, a process involving the proliferation and differentiation of chondrocytes within the growth plate.[4] RXR, upon activation by an agonist like this compound, forms heterodimers with other nuclear receptors such as the retinoic acid receptor (RAR), vitamin D receptor (VDR), and thyroid hormone receptor (TR).[5][6] These heterodimers then bind to response elements on DNA to regulate the transcription of target genes.

Studies have shown that administration of this compound in neonatal rodents leads to disturbed skeletal morphogenesis.[1][2] The activation of RXR by this compound appears to drive chondrocytes out of the cell cycle, reducing proliferation and leading to premature closure of the growth plate.[2][6] This results in shorter long bones and abnormal bone morphology.[1][3] The process involves a disruption of the organized zones of the growth plate, with an intermingling of chondrocytes at various maturation stages.[4][6] Furthermore, RXR stimulation has been associated with increased osteoclast activity, accelerating the replacement of cartilage with bone.[2][6]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound on skeletal development.

Table 1: In Vivo Effects of this compound on Neonatal Rats

ParameterControl (DMSO)This compound-TreatedReference
Body WeightNormal for ageReduced[2]
Long Bone LengthNormal for ageShorter[1][2]
Growth Plate MorphologyOrganized zonesDisrupted, premature closure[2][3]
PCNA-positive ChondrocytesNormal levelsReduced[2][6]
p57-positive ChondrocytesNormal levelsReduced[2][6]
SOX9-positive CellsLocalized to early/proliferating zonesDisorganized distribution[2][4]
TRAP StainingNormal at osteo-chondral junctionIncreased in epiphysis[2][3]
TUNEL StainingConcentrated in late hypertrophic zoneIncreased at osteo-chondral junction[2][3]

Table 2: Ex Vivo Effects of this compound on Cultured Mouse Tibiae

This compound ConcentrationChange in Tibia Length Compared to Control (DMSO)Reference
Lower ConcentrationsNo significant effect[3]
5µMStatistically significant decrease[3][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vivo Administration of this compound in a Neonatal Rat Model

Objective: To evaluate the effect of RXR activation by this compound on skeletal development in neonatal rats.

Materials:

  • This compound (benzoate compound)

  • Dimethyl sulfoxide (DMSO)

  • Post-natal day 5 (P5) rat pups

  • Standard animal housing and care facilities

  • Micro-computed tomography (microCT) scanner

  • Histology equipment and reagents (formalin, paraffin, microtome)

  • Stains: Safranin O/fast green, Hematoxylin and Eosin (H&E)

  • Antibodies for immunohistochemistry (e.g., anti-PCNA, anti-p57, anti-SOX9)

  • TRAP staining kit

  • TUNEL assay kit

Procedure:

  • Animal Dosing:

    • From post-natal day 5 (P5) to post-natal day 15 (P15), administer this compound or vehicle (DMSO) to rat pups daily via intraperitoneal (IP) injection.[2]

  • Tissue Harvesting:

    • At post-natal day 16 (P16), euthanize the rat pups.

    • Dissect the long bones (humerus, tibia, femur) for analysis.[2]

  • Micro-computed Tomography (microCT) Analysis:

    • Fix the dissected long bones in 10% neutral buffered formalin.

    • Scan the bones using a high-resolution microCT scanner to assess bone morphology and microarchitecture.[1]

  • Histological Analysis:

    • Decalcify the bones, process, and embed in paraffin.

    • Section the paraffin blocks at a thickness of 5-7 µm.

    • Stain sections with Safranin O/fast green to visualize cartilage and bone, and H&E for general morphology.[2]

  • Immunohistochemistry:

    • Perform antigen retrieval on deparaffinized sections.

    • Incubate sections with primary antibodies against PCNA (cell proliferation marker), p57 (marker for pre-hypertrophic chondrocytes), and SOX9 (chondrocyte lineage marker).[2][4]

    • Use appropriate secondary antibodies and detection reagents.

    • Counterstain and mount the slides.

  • TRAP and TUNEL Staining:

    • Perform Tartrate-Resistant Acid Phosphatase (TRAP) staining to identify osteoclasts.[3]

    • Conduct a Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay to detect apoptotic cells.[3]

Protocol 2: Ex Vivo Culture of Neonatal Mouse Tibiae with this compound

Objective: To assess the direct effect of this compound on the growth of isolated long bones.

Materials:

  • This compound

  • DMSO

  • Newborn (P0) CD1 mice

  • Culture medium (e.g., Minimum Essential Medium Eagle - MEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin

  • Incubator (37°C, 5% CO2)

  • Dissecting microscope

  • Calibrated digital imaging system for length measurement

  • Histology equipment and reagents

Procedure:

  • Tibiae Isolation:

    • Euthanize newborn mice and dissect the tibiae under sterile conditions.[1]

  • Organ Culture:

    • Place individual tibiae in a 24-well plate with culture medium.

    • Treat the tibiae with varying concentrations of this compound (e.g., 1µM, 5µM) or DMSO as a control.[3]

    • Culture for 4 days in an incubator.[3]

  • Longitudinal Growth Measurement:

    • Measure the total length of each tibia at the beginning and end of the culture period using a calibrated imaging system.[3]

    • Calculate the change in length.

  • Histological Evaluation:

    • Fix, process, and embed the cultured tibiae in paraffin.

    • Section and stain with Safranin O/fast green to assess growth plate morphology.[3]

Mandatory Visualizations

SR11237_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects in Chondrocytes This compound This compound RXR RXR This compound->RXR Binds and Activates RXR_Heterodimer RXR-Partner Heterodimer RXR->RXR_Heterodimer Heterodimer_Partner Heterodimer Partner (e.g., RAR, VDR, TR) Heterodimer_Partner->RXR_Heterodimer DNA DNA (Response Elements) RXR_Heterodimer->DNA Binds to Gene_Transcription Altered Gene Transcription DNA->Gene_Transcription Reduced_Proliferation Reduced Proliferation (Decreased PCNA) Gene_Transcription->Reduced_Proliferation Altered_Differentiation Altered Differentiation (Disrupted Zones) Gene_Transcription->Altered_Differentiation Premature_Closure Premature Growth Plate Closure Reduced_Proliferation->Premature_Closure Altered_Differentiation->Premature_Closure

Caption: this compound signaling pathway in chondrocytes.

InVivo_Workflow cluster_analysis Analysis start P5 Rat Pups dosing Daily IP Injection (this compound or DMSO) for 10 days start->dosing end_dosing dosing->end_dosing harvest Harvest Long Bones (P16) end_dosing->harvest microct MicroCT Scan harvest->microct histology Histology (Safranin O, H&E) harvest->histology ihc Immunohistochemistry (PCNA, p57, SOX9) harvest->ihc staining TRAP & TUNEL Staining harvest->staining ExVivo_Workflow cluster_measurements Measurements start P0 Mouse Pups dissection Dissect Tibiae start->dissection culture Ex Vivo Organ Culture (4 days with this compound or DMSO) dissection->culture length_measurement Measure Length (Day 0 and Day 4) culture->length_measurement histology Histological Analysis (Safranin O) culture->histology

References

SR11237 Treatment for Cell Differentiation Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR11237 is a potent and selective synthetic agonist for the Retinoid X Receptor (RXR) with no significant activity towards Retinoic Acid Receptors (RARs). As a member of the nuclear receptor superfamily, RXR plays a critical role in a variety of cellular processes, including cell differentiation, proliferation, and apoptosis. This compound exerts its effects by binding to RXR, leading to the formation of RXR/RXR homodimers or modulating the activity of RXR heterodimers with other nuclear receptors such as PPARs, LXRs, and VDR. This document provides detailed application notes and protocols for the use of this compound in cell differentiation studies, based on currently available scientific literature.

Mechanism of Action in Cell Differentiation

This compound's primary mechanism of action is the activation of RXR. Upon ligand binding, RXR undergoes a conformational change, leading to the recruitment of coactivator proteins and the initiation of target gene transcription. In the context of cell differentiation, this compound can influence lineage commitment and maturation through several pathways:

  • RXR/RXR Homodimer Signaling: As a potent RXR agonist, this compound can induce the formation of RXR/RXR homodimers. These homodimers bind to specific DNA sequences known as RXR Response Elements (RXREs) in the promoter regions of target genes, thereby activating their transcription.

  • Modulation of RXR Heterodimer Activity: RXR forms heterodimers with various other nuclear receptors. This compound can permissively activate certain heterodimers, such as those with Peroxisome Proliferator-Activated Receptor (PPAR) and Liver X Receptor (LXR), influencing metabolic and differentiation pathways. In contrast, its effect on non-permissive heterodimers, like those with the Vitamin D Receptor (VDR) and RAR, is generally minimal without the partner receptor's ligand.

  • Synergistic Effects with Other Signaling Molecules: this compound often exhibits synergistic effects when used in combination with other differentiation-inducing agents, such as RAR agonists or PPARγ agonists. This synergy is crucial for directing the differentiation of specific cell lineages.

Quantitative Data Summary

The following tables summarize quantitative data for this compound treatment in various cell differentiation studies.

Table 1: Effective Concentrations of this compound in Cell Culture Models

Cell LineDifferentiation LineageThis compound ConcentrationCo-treatment Agent(s)Reference
P19 Embryonal CarcinomaNeuronal1 µMTTNPB (RAR agonist)[1]
HL-60 Promyelocytic LeukemiaMyeloid (Granulocytic)Not specified alone; used in context of retinoid studiesAll-trans retinoic acid (ATRA)[2][3][4][5]
3T3-L1 PreadipocytesAdipocyticTypically used with a PPARγ agonistRosiglitazone (PPARγ agonist)[6][7][8][9][10]
Mesenchymal Stem Cells (MSCs)OsteoblasticNot specified alone; context of Runx2 and Wnt signalingBMPs, Dexamethasone[11][12][13][14][15][16]

Table 2: Key Differentiation Markers Modulated by this compound Treatment (in combination with other agents)

Differentiation LineageKey Markers (Upregulated)Key Markers (Downregulated)Cell Model
Neuronal β-III tubulin, Nestin, NeuroD1, Hes5Oct-3/4, SSEA-1P19
Adipocytic PPARγ, C/EBPα, FABP4, AdiponectinPref-13T3-L1
Osteoblastic Runx2, Alkaline Phosphatase (ALP), Osteocalcin (OCN), Bone Sialoprotein (BSP)Sox2MSCs
Myeloid (Granulocytic) CD11b, CD14c-MycHL-60

Experimental Protocols

Protocol 1: Neuronal Differentiation of P19 Embryonal Carcinoma Cells (Synergistic Induction)

This protocol is adapted from studies demonstrating the synergistic effect of RXR and RAR agonists on neuronal differentiation.

Materials:

  • P19 Embryonal Carcinoma Cells

  • DMEM (high glucose)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • TTNPB (RAR agonist, stock solution in DMSO)

  • Bacteriological-grade Petri dishes

  • Tissue-culture treated plates

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Culture Maintenance: Culture P19 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Embryoid Body (EB) Formation:

    • Harvest sub-confluent P19 cells using Trypsin-EDTA and resuspend in culture medium to a single-cell suspension.

    • Plate 1 x 10⁶ cells in a 100 mm bacteriological-grade Petri dish in 10 mL of culture medium.

    • Add this compound to a final concentration of 1 µM and TTNPB to a final concentration of 10 nM.

    • Incubate for 4 days to allow the formation of embryoid bodies (EBs).

  • Induction of Neuronal Differentiation:

    • Collect the EBs by gentle pipetting and allow them to settle in a 15 mL conical tube.

    • Wash the EBs once with sterile PBS.

    • Resuspend the EBs in fresh culture medium without this compound and TTNPB.

    • Plate the EBs onto tissue-culture treated plates. The EBs will attach and neuronal precursor cells will migrate out.

  • Maturation of Neurons:

    • Continue to culture the cells for an additional 4-6 days, changing the medium every 2 days.

    • Monitor the cells for the appearance of neuronal morphology (e.g., neurite outgrowth).

  • Assessment of Differentiation:

    • Morphological Analysis: Observe cell morphology daily using a phase-contrast microscope.

    • Immunocytochemistry: Fix cells and stain for neuronal markers such as β-III tubulin and Nestin.

    • Quantitative PCR (qPCR): Extract RNA and perform qPCR to quantify the expression of neuronal marker genes (e.g., Tubb3, Neurod1, Hes5) relative to a housekeeping gene.

Protocol 2: Adipogenic Differentiation of 3T3-L1 Preadipocytes (Co-treatment with a PPARγ Agonist)

This protocol outlines a standard method for 3T3-L1 differentiation, incorporating this compound to potentially enhance the process through RXR activation.

Materials:

  • 3T3-L1 Preadipocytes

  • DMEM (high glucose)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • Rosiglitazone (PPARγ agonist, stock solution in DMSO)

  • Insulin

  • Dexamethasone

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Oil Red O staining solution

  • Phosphate Buffered Saline (PBS)

  • Formalin (10%)

Procedure:

  • Cell Culture and Induction:

    • Culture 3T3-L1 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells in a tissue-culture plate and grow to confluence.

    • Two days post-confluence (Day 0), induce differentiation by changing the medium to DMEM with 10% FBS, 1 µM Dexamethasone, 0.5 mM IBMX, 10 µg/mL Insulin, 1 µM Rosiglitazone, and 1 µM this compound.

  • Maturation Phase:

    • On Day 2, replace the induction medium with DMEM containing 10% FBS and 10 µg/mL Insulin.

    • From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every 2 days.

  • Assessment of Adipogenesis:

    • Lipid Droplet Staining: Between Day 8 and Day 12, wash the cells with PBS and fix with 10% formalin for 30 minutes. Stain with Oil Red O solution to visualize lipid droplets.

    • Quantitative PCR (qPCR): Harvest cells at different time points to analyze the expression of adipogenic markers such as Pparg, Cebpa, and Fabp4.

Visualizations

Signaling Pathways and Workflows

SR11237_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RXR_inactive Inactive RXR This compound->RXR_inactive Binds and activates RXR_active Active RXR RXR_inactive->RXR_active Translocates to nucleus RXR_RXR RXR/RXR Homodimer RXR_active->RXR_RXR Homodimerization RXRE RXRE RXR_RXR->RXRE Binds to TargetGenes Target Genes (e.g., related to differentiation) RXRE->TargetGenes Activates transcription mRNA mRNA TargetGenes->mRNA Proteins Proteins mRNA->Proteins Translation Differentiation Cell Differentiation Proteins->Differentiation Experimental_Workflow_Neuronal_Differentiation start Start: P19 Cell Culture eb_formation Embryoid Body (EB) Formation (4 days) + this compound (1 µM) + TTNPB (10 nM) start->eb_formation induction Plate EBs on Tissue Culture Plates eb_formation->induction maturation Neuronal Maturation (4-6 days) induction->maturation assessment Assessment of Differentiation maturation->assessment morphology Morphology (Microscopy) assessment->morphology icc Immunocytochemistry (β-III tubulin, Nestin) assessment->icc qpcr qPCR (Tubb3, Neurod1, Hes5) assessment->qpcr end End morphology->end icc->end qpcr->end

References

Application Notes and Protocols for SR11237 in Nuclear Receptor Co-transfection Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SR11237 is a potent and selective synthetic agonist for the Retinoid X Receptor (RXR), a key member of the nuclear receptor superfamily.[1][2][3][4][5] Unlike pan-agonists such as 9-cis-retinoic acid, this compound exhibits high selectivity for RXRs and is devoid of activity at Retinoic Acid Receptors (RARs).[1][2][3][4] This selectivity makes this compound an invaluable tool for dissecting the specific roles of RXR in various physiological and pathological processes. RXRs function as transcription factors that regulate gene expression by forming homodimers (RXR/RXR) or heterodimers with other nuclear receptors, including RARs, Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[6][7] Upon ligand binding, RXR undergoes a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins, which in turn initiates the transcription of target genes.[8][9]

Nuclear receptor co-transfection assays, particularly dual-luciferase reporter assays, are robust and widely used methods to investigate the activity of compounds like this compound. These assays provide a quantitative measure of a ligand's ability to activate a specific nuclear receptor and induce gene expression. The principle involves co-transfecting mammalian cells with two plasmids: an expression vector encoding the nuclear receptor of interest (or its ligand-binding domain) and a reporter vector containing a luciferase gene under the control of a specific DNA response element. The binding of an agonist, such as this compound, to the expressed RXR activates the transcription of the luciferase gene, resulting in a measurable light signal.

These application notes provide detailed protocols for utilizing this compound in nuclear receptor co-transfection assays to characterize its potency and efficacy as an RXR agonist.

Data Presentation

The following tables summarize the quantitative data for this compound and related compounds in nuclear receptor co-transfection assays.

Table 1: Activity of this compound in RXR Co-transfection Assays

CompoundNuclear Receptor TargetCell LineAssay TypeParameterValueReference
This compound (BMS-649)RXRCOS-1CAT Reporter AssayTransactivationEffective[1][2]
This compound (4a)RXRReporter CellsLuciferase AssayAgonist ActivityDose-dependent increase
Disila-SR11237 (4b)RXRReporter CellsLuciferase AssayAgonist ActivityDose-dependent increase
Compound 5aRXRReporter CellsLuciferase AssayAgonist ActivityDose-dependent increase
Compound 5bRXRReporter CellsLuciferase AssayAgonist Activity10-fold higher than 5a

Table 2: Comparative Activity of Other Retinoids

CompoundNuclear Receptor TargetCell LineAssay TypeParameterValueReference
9-cis-Retinoic AcidRAR, RXRCOS-1RXRE-Luciferase AssayPositive Control-
BexaroteneRXRCOS-1RXRE-Luciferase AssayFold Activation13.2 (at 12.5 µM) to 48.9 (at 100 µM)
All-trans-Retinoic AcidRARCOS-1CAT Reporter AssayTransactivationEffective[1]

Signaling Pathway

The binding of this compound to the RXR ligand-binding domain induces a conformational change in the receptor. This change facilitates the release of corepressor proteins and the recruitment of coactivator complexes, which then promote the transcription of target genes containing RXR response elements (RXREs) in their promoter regions.

SR11237_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RXR_inactive RXR This compound->RXR_inactive Binding & Activation Corepressor Corepressor RXR_inactive->Corepressor Bound RXR_active RXR Corepressor->RXR_active Dissociation Coactivator Coactivator RXR_active->Coactivator Recruitment RXRE RXRE RXR_active->RXRE Binds to Coactivator->RXRE Binds to Gene Target Gene mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation

Caption: this compound signaling pathway through RXR activation.

Experimental Protocols

I. Dual-Luciferase Reporter Assay for this compound Activity on RXR

This protocol outlines a transient co-transfection experiment to measure the activation of RXR by this compound using a dual-luciferase reporter system.

A. Materials

  • Cell Line: Human Embryonic Kidney 293T (HEK293T) cells or other suitable cell lines.

  • Plasmids:

    • RXR Expression Vector (e.g., pCMX-hRXRα)

    • RXR Response Element (RXRE) Luciferase Reporter Vector (e.g., pRXRE-Luc)

    • Control Reporter Vector (e.g., pRL-TK, expressing Renilla luciferase for normalization)

  • Reagents:

    • This compound (and other test compounds)

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • Transfection Reagent (e.g., Lipofectamine 2000 or similar)

    • Opti-MEM I Reduced Serum Medium

    • Dual-Luciferase Reporter Assay System

    • 96-well white, clear-bottom cell culture plates

    • Luminometer

B. Cell Culture and Plating

  • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • The day before transfection, seed the cells into 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. Ensure cells are 80-90% confluent at the time of transfection.

C. Transient Co-transfection

  • For each well, prepare the DNA-transfection reagent complex in two separate tubes:

    • Tube A (DNA mixture): Dilute 50 ng of the RXR expression vector, 100 ng of the RXRE-luciferase reporter vector, and 10 ng of the pRL-TK control vector in 25 µL of Opti-MEM I medium.

    • Tube B (Transfection Reagent mixture): Dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM I medium. Incubate for 5 minutes at room temperature.

  • Combine the contents of Tube A and Tube B. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.

  • Add 50 µL of the DNA-transfection reagent complex to each well containing cells and medium. Mix gently by rocking the plate.

  • Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours.

D. Compound Treatment

  • Prepare serial dilutions of this compound in complete growth medium.

  • After 24 hours of transfection, remove the medium from the wells and replace it with 100 µL of medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).

  • Incubate the cells for an additional 24 hours.

E. Luciferase Assay

  • After the 24-hour treatment period, remove the medium from the wells and gently wash the cells once with 100 µL of PBS.

  • Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.

  • Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's instructions for the Dual-Luciferase Reporter Assay System.

F. Data Analysis

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.

    • Relative Luciferase Activity = (Firefly Luciferase Reading) / (Renilla Luciferase Reading)

  • Calculate the fold induction by dividing the relative luciferase activity of the this compound-treated wells by the relative luciferase activity of the vehicle control wells.

  • Plot the fold induction against the log concentration of this compound to generate a dose-response curve.

  • Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

Experimental Workflow

The following diagram illustrates the workflow for the nuclear receptor co-transfection assay.

Co_transfection_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HEK293T) Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Plasmid_Prep 2. Plasmid Preparation - RXR Expression Vector - RXRE-Luc Reporter - Renilla Control Transfection 4. Co-transfection Plasmid_Prep->Transfection Cell_Seeding->Transfection Compound_Treatment 5. Compound Treatment (this compound) Transfection->Compound_Treatment Lysis 6. Cell Lysis Compound_Treatment->Lysis Luciferase_Assay 7. Dual-Luciferase Assay Lysis->Luciferase_Assay Normalization 8. Data Normalization (Firefly/Renilla) Luciferase_Assay->Normalization Fold_Induction 9. Calculate Fold Induction Normalization->Fold_Induction Dose_Response 10. Generate Dose-Response Curve Fold_Induction->Dose_Response EC50 11. Determine EC50 Dose_Response->EC50

Caption: Workflow for this compound co-transfection assay.

References

SR11237 supplier and purchasing information

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: SR11237

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the procurement, handling, and experimental use of this compound, a potent and selective Retinoid X Receptor (RXR) agonist.

Product Information
  • Product Name: this compound

  • Synonyms: BMS-649[1][2][3]

  • CAS Number: 146670-40-8[1][2][4][5]

  • Chemical Formula: C₂₄H₂₈O₄[4]

  • Molecular Weight: 380.48 g/mol [4][5]

  • Description: this compound is a synthetic organic compound that acts as a potent and selective agonist for the Retinoid X Receptor (RXR).[1][2][6] It is characterized by its lack of activity towards Retinoic Acid Receptors (RARs), making it a valuable tool for studying RXR-specific signaling pathways.[1][3][6][7]

Supplier and Purchasing Information

This compound is available from several reputable suppliers of research chemicals. Purity levels are typically high, often exceeding 98%. Pricing and availability are subject to change and should be confirmed with the respective supplier.

SupplierCatalog NumberPurityAvailable Sizes
MedChemExpress HY-10741399.79%1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg[1]
AbMole BioScience M2813>98%5 mg, 10 mg, 25 mg, 50 mg[6]
R&D Systems 3411≥98%10 mg, 50 mg[4]
Tocris Bioscience 3411≥98%10 mg, 50 mg[8]
Selleck Chemicals E281399.83%Contact for sizes
InvivoChem V4354>98%Contact for sizes[2]
Mechanism of Action and Signaling Pathway

This compound selectively binds to Retinoid X Receptors (RXRs). Unlike endogenous ligands like 9-cis retinoic acid, this compound does not activate Retinoic Acid Receptors (RARs).[3][7] This specificity allows for the targeted investigation of RXR-mediated signaling. The primary mechanism involves the formation of RXR-RXR homodimers. These homodimers then bind to specific DNA sequences known as RXR Response Elements (RXREs) in the promoter regions of target genes, thereby modulating gene transcription.[1][6][7] This contrasts with the action of pan-agonists, which can activate both RXR-RXR homodimers and RXR-RAR heterodimers.

SR11237_Signaling_Pathway This compound This compound (RXR Agonist) RXR_inactive RXR (Inactive Monomer) This compound->RXR_inactive Binds & Activates RXR_homodimer RXR/RXR Homodimer (Active) RXR_inactive->RXR_homodimer Dimerization RXRE RXR Response Element (RXRE) on DNA RXR_homodimer->RXRE Binds Transcription Modulation of Gene Transcription RXRE->Transcription

This compound selectively activates RXR, leading to homodimerization and gene transcription.
Quantitative Data Summary

Proper dissolution is critical for experimental success. This compound is insoluble in water but soluble in organic solvents.

SolventMaximum SolubilitySupplier Data From
DMSO≥ 38 mg/mL (99.87 mM)[5]Selleck Chemicals, Tocris[4]
Ethanol~2 mg/mL[5]Selleck Chemicals

Note: It is recommended to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[5]

The following concentrations have been reported in the literature for various experimental models.

Assay / ModelConcentration / DoseEffectReference
Reporter Gene Assay (COS-1 cells)Not specifiedEffective at transactivating a reporter gene through RXRs.[1][7]Gendimenico et al., 1994[1][7]
F9 Embryonal Carcinoma CellsNot specifiedInactive in modulating cell differentiation.Gendimenico et al., 1994[7]
In Vivo Rat Model (Skeletal Morphogenesis)25 mg/kg; i.p.; dailyCaused disturbed ossification and premature closure of the growth plate.[1]Dupuis H, et al., 2019[1]
C3RL4 Cell Reporter AssayUp to 10 µMInactive in inducing luciferase expression via the RARE reporter.[9]Huang R, et al., 2016[9]

Experimental Protocols

Protocol 1: Handling and Storage
  • Powder: Store the solid compound at -20°C for up to 3 years.[5]

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 1 year or at -20°C for up to 1 month.[1][5] Before use, warm the vial to room temperature and briefly centrifuge to collect the contents at the bottom.

Protocol 2: Preparation of a 10 mM DMSO Stock Solution
  • Calculate Mass: Determine the required mass of this compound for your desired volume. For 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 380.48 g/mol * (1000 mg / 1 g) = 3.805 mg

  • Weigh: Carefully weigh 3.81 mg of this compound powder.

  • Dissolve: Add 1 mL of high-purity DMSO to the vial containing the powder.

  • Mix: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may assist dissolution.

  • Store: Aliquot and store as recommended in Protocol 1.

Protocol 3: In Vitro RXRE Reporter Gene Assay Workflow

This protocol provides a general workflow for assessing the activation of RXR by this compound using a luciferase reporter gene assay in a suitable cell line (e.g., HEK293T, COS-1).

Reporter_Assay_Workflow cluster_day1 Day 1: Cell Seeding & Transfection cluster_day2 Day 2: Compound Treatment cluster_day3 Day 3: Lysis & Luminescence Reading seed 1. Seed cells into 96-well plates prep_dna 2. Prepare transfection mix: - RXRE-Luciferase Plasmid - Control Plasmid (e.g., Renilla) - Transfection Reagent transfect 3. Transfect cells and incubate (18-24h) treat 4. Treat cells with this compound (serial dilutions) transfect->treat incubate_treat 5. Incubate (18-24h) lyse 6. Lyse cells using assay buffer incubate_treat->lyse read_luc 7. Read Firefly & Renilla luminescence analyze 8. Analyze data: Normalize Firefly to Renilla, plot dose-response curve

References

Troubleshooting & Optimization

SR11237 Technical Support Center: Troubleshooting Solubility and Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SR11237, a potent and selective retinoid X receptor (RXR) agonist. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the solubility challenges and experimental protocols associated with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as BMS-649, is a synthetic retinoid that acts as a pan-agonist for Retinoid X Receptors (RXRs).[1] Unlike some other retinoids, this compound is highly selective for RXRs and does not exhibit activity at retinoic acid receptors (RARs).[1] Its primary mechanism of action involves binding to RXRs, which then form homodimers (RXR/RXR).[2] These homodimers bind to specific DNA sequences known as RXR response elements (RXREs) in the promoter regions of target genes, leading to the recruitment of coactivators and subsequent activation of gene transcription.[2][3]

Q2: What are the main challenges when working with this compound?

The primary challenge researchers face with this compound is its poor solubility in aqueous solutions. The compound is highly hydrophobic, which can lead to precipitation when diluting stock solutions into cell culture media or aqueous buffers for in vivo studies. Careful selection of solvents and proper preparation techniques are crucial for obtaining accurate and reproducible experimental results.

Solubility and Stock Solution Preparation

Quantitative Solubility Data

The solubility of this compound in various solvents is summarized in the table below. This data has been compiled from multiple sources to provide a comprehensive overview.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO≥28 - 38.05~73.6 - 100Warming to 37-60°C and using fresh, anhydrous DMSO is recommended to achieve maximum solubility.[2]
Ethanol2~5.26Limited solubility compared to DMSO.
WaterInsolubleInsolubleThis compound is practically insoluble in aqueous solutions.

Molecular Weight of this compound: 380.48 g/mol

Experimental Protocol: Preparing a Concentrated Stock Solution in DMSO
  • Pre-warm the Solvent: Warm a vial of fresh, anhydrous dimethyl sulfoxide (DMSO) to 37°C. Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of this compound.[2]

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of pre-warmed DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Aid Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonication or further warming (up to 60°C) can be applied.[2] Ensure the final solution is clear and free of any visible precipitate.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. Stock solutions in DMSO are typically stable for up to 1 month at -20°C and 6 months at -80°C.[2]

Troubleshooting Guide for this compound Solubility Issues

This section addresses common problems encountered during the preparation and use of this compound solutions in a question-and-answer format.

Q: My this compound is not fully dissolving in DMSO, even at the recommended concentrations. What should I do?

A: This is a common issue that can often be resolved with the following steps:

  • Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of hydrophobic compounds like this compound. Always use a fresh, unopened bottle or a properly stored aliquot of anhydrous DMSO.

  • Warming and Sonication: Gently warm the solution to 37-60°C.[2] A water bath is ideal for this. Following warming, vortex the solution vigorously or use a sonicator bath for a few minutes to aid dissolution.

  • Check the Purity of this compound: If solubility issues persist, there may be an issue with the purity of the compound. Contact your supplier for a certificate of analysis.

Q: I prepared a clear stock solution in DMSO, but the compound precipitates when I dilute it into my cell culture medium. How can I prevent this?

A: Precipitation upon dilution into an aqueous environment is expected due to the hydrophobic nature of this compound. Here are some strategies to minimize this:

  • Pre-warm the Medium: Before adding the this compound stock solution, warm your cell culture medium to 37°C.

  • Rapid Mixing: Add the DMSO stock solution directly to the pre-warmed medium while gently vortexing or swirling the tube. This rapid dispersion can help to keep the compound in solution.

  • Lower the Final DMSO Concentration: While a final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines, higher concentrations can sometimes aid in solubility. However, it is crucial to run a vehicle control to ensure the DMSO concentration itself is not affecting your experimental outcomes.

  • Use a Carrier Protein: For some applications, the use of a carrier protein like bovine serum albumin (BSA) in the final solution can help to improve the solubility and stability of hydrophobic compounds.

Q: I need to prepare this compound for in vivo administration. What is the recommended formulation?

A: Direct injection of a DMSO stock solution is generally not recommended for in vivo studies due to potential toxicity. A co-solvent formulation is typically required. Here are two common protocols:

Protocol 1: DMSO and Corn Oil Formulation

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 5 mg/mL).[2]

  • For the final working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.[2]

  • Mix the solution thoroughly until it is clear and homogenous. This will result in a final solution with 10% DMSO.[2]

Protocol 2: Co-Solvent Formulation (DMSO/PEG300/Tween 80/Saline)

  • Prepare a stock solution of this compound in DMSO.

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the tube and mix thoroughly.

  • Add Tween 80 and mix again until the solution is clear.

  • Finally, add sterile saline or phosphate-buffered saline (PBS) to reach the final desired volume and concentration.

  • A common final formulation ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The exact ratios may need to be optimized for your specific application and desired final concentration.

Important Note for In Vivo Formulations: Always prepare fresh working solutions for in vivo experiments on the day of use. Visually inspect the solution for any signs of precipitation before administration.

Visualizing Experimental Workflows and Signaling Pathways

Troubleshooting Workflow for this compound Solubility

The following diagram illustrates a logical workflow for troubleshooting common solubility issues with this compound.

SR11237_Solubility_Troubleshooting This compound Solubility Troubleshooting Workflow start Start: Dissolve this compound in DMSO check_dissolution Is the solution clear? start->check_dissolution warm_sonicate Warm to 37-60°C and/or sonicate check_dissolution->warm_sonicate No proceed Proceed to dilution check_dissolution->proceed Yes check_again Is the solution clear now? warm_sonicate->check_again use_fresh_dmso Use fresh, anhydrous DMSO check_again->use_fresh_dmso No check_again->proceed Yes use_fresh_dmso->start contact_supplier Contact supplier to check purity use_fresh_dmso->contact_supplier dilute Dilute into aqueous medium proceed->dilute check_precipitation Does it precipitate? dilute->check_precipitation optimize_dilution Optimize dilution: - Pre-warm medium - Rapid mixing - Consider carrier protein check_precipitation->optimize_dilution Yes experiment Proceed with experiment check_precipitation->experiment No optimize_dilution->dilute SR11237_Signaling_Pathway This compound Signaling Pathway via RXR Homodimers cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SR11237_cyto This compound RXR_inactive Inactive RXR Monomer SR11237_cyto->RXR_inactive Enters Nucleus and Binds RXR_homodimer Active RXR/RXR Homodimer RXR_inactive->RXR_homodimer Homodimerization RXRE RXR Response Element (RXRE) on DNA RXR_homodimer->RXRE Binds to Coactivators Coactivators (e.g., SRC-1, TIF2) RXRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates Target_Genes Target Genes (e.g., CDKN1A, TGM2, PPAR targets) Transcription->Target_Genes Cellular_Response Cellular Response (e.g., Cell Cycle Arrest, Differentiation) Target_Genes->Cellular_Response

References

improving SR11237 stability in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SR11237. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective synthetic retinoid that acts as a pan-agonist for the Retinoid X Receptor (RXR). It does not exhibit activity towards Retinoic Acid Receptors (RARs).[1] Its primary mechanism of action involves binding to RXRs, which then form heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Retinoic Acid Receptors (RARs). These heterodimers then bind to specific DNA sequences known as response elements in the promoter regions of target genes, initiating their transcription. This process modulates a wide range of physiological functions, including cell differentiation, proliferation, and lipid metabolism.

Q2: What are the best practices for preparing and storing this compound stock solutions?

A2: To ensure the stability and efficacy of this compound, it is crucial to follow proper preparation and storage procedures.

Stock Solution Preparation:

  • It is recommended to dissolve this compound in a suitable solvent such as DMSO to prepare a concentrated stock solution.[2]

  • A molarity calculator can be used to determine the exact amount of solvent needed to achieve the desired concentration.

Storage Recommendations:

  • For long-term storage, aliquoted stock solutions should be kept at -80°C, where they can remain stable for up to 6 months.[2]

  • For short-term storage, solutions can be stored at -20°C for up to 1 month.[2]

  • It is important to avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.

Q3: How does the presence of serum in culture media affect the stability and activity of this compound?

A3: The presence of serum, such as Fetal Bovine Serum (FBS), in culture media can significantly impact the stability and activity of retinoids like this compound.

  • Stability: Serum proteins, particularly albumin, can bind to retinoids, protecting them from degradation caused by light, oxidation, and other environmental factors.[3] Studies have shown that retinoids are significantly less stable in serum-free media compared to serum-supplemented media.[3]

  • Activity: While serum can enhance stability, it can also influence the apparent activity of the compound. Serum components may interact with this compound, affecting its availability to bind to RXRs. Furthermore, serum itself contains various growth factors and lipids that can influence cellular signaling pathways, potentially confounding experimental results.[4][5] When conducting experiments, it is important to consider these effects and to use appropriate controls, such as a vehicle control with the same concentration of serum.

Troubleshooting Guides

This section addresses common issues that researchers may encounter when using this compound in their experiments.

Problem Potential Cause Recommended Solution
Inconsistent or no biological response to this compound treatment. Degradation of this compound: Retinoids are sensitive to light, temperature, and oxidation.[3] Improper storage or handling can lead to loss of activity.- Prepare fresh stock solutions of this compound in DMSO and store them in aliquots at -80°C.[2]- Minimize exposure of stock solutions and culture media containing this compound to light. Use amber-colored tubes and conduct experiments under subdued lighting conditions.- Avoid repeated freeze-thaw cycles of the stock solution.
Low bioavailability in serum-free media: this compound may be less stable and prone to non-specific binding to plasticware in the absence of serum proteins.- Consider adding bovine serum albumin (BSA) to your serum-free medium to improve the stability of this compound.[3]- Pre-coat culture plates with a protein solution to reduce non-specific binding.
Incorrect concentration: Calculation errors or inaccurate pipetting can lead to suboptimal concentrations.- Double-check all calculations for dilutions.- Use calibrated pipettes and ensure proper pipetting technique.
High background signal or off-target effects. Contaminants in the compound: The purity of the this compound used can affect experimental outcomes.- Ensure you are using a high-purity grade of this compound from a reputable supplier.- Run a vehicle control (DMSO) to assess the background response.
Interaction with media components: Phenol red in some culture media can have weak estrogenic activity and may interfere with nuclear receptor signaling.- If you suspect interference, switch to a phenol red-free formulation of your culture medium.
Cell toxicity observed at expected active concentrations. Solvent toxicity: High concentrations of DMSO can be toxic to some cell lines.- Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) and non-toxic to your cells. Run a vehicle control with the highest concentration of DMSO used.
Compound-induced apoptosis: At high concentrations, some RXR agonists can induce apoptosis in certain cell types.[1]- Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line.- Use a cell viability assay to assess cytotoxicity at different concentrations of this compound.

Experimental Protocols

Protocol for Assessing this compound Stability in Culture Media

This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.

Materials:

  • This compound

  • DMSO

  • Your cell culture medium (e.g., DMEM) with and without serum

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Sterile, amber-colored microcentrifuge tubes

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Spike the culture medium: Add the this compound stock solution to your culture medium (both with and without serum) to a final concentration relevant to your experiments (e.g., 1 µM). Prepare a sufficient volume for sampling at multiple time points.

  • Incubate under experimental conditions: Place the this compound-containing media in a cell culture incubator (37°C, 5% CO2). Protect the samples from light.

  • Collect samples at different time points: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect aliquots of the media.

  • Store samples: Immediately store the collected samples at -80°C until analysis to prevent further degradation.

  • HPLC analysis:

    • Thaw the samples and, if necessary, perform a protein precipitation step (e.g., with acetonitrile) for the serum-containing samples. Centrifuge to pellet the precipitated proteins.

    • Inject the supernatant into the HPLC system.

    • Analyze the samples to determine the concentration of this compound at each time point by measuring the peak area at the appropriate wavelength.

  • Data analysis: Plot the concentration of this compound as a function of time. From this data, you can calculate the half-life (t½) of this compound in your specific culture medium.

Visualizations

This compound Signaling Pathway

SR11237_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RXR RXR This compound->RXR Enters Nucleus & Binds Heterodimer RXR :: Partner NR Heterodimer RXR->Heterodimer Partner_NR Partner NR (e.g., RAR, LXR, PPAR) Partner_NR->Heterodimer RRE Response Element (on DNA) Heterodimer->RRE Binds to DNA Coactivators Coactivators RRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates

Caption: this compound binds to RXR in the nucleus, promoting heterodimerization and gene transcription.

Experimental Workflow for Assessing this compound Stability

SR11237_Stability_Workflow A Prepare this compound Stock Solution (DMSO) B Spike Culture Medium (with and without serum) A->B C Incubate at 37°C, 5% CO2 (Protect from light) B->C D Collect Aliquots at Various Time Points C->D E Store Samples at -80°C D->E F Analyze by HPLC E->F G Determine Concentration and Calculate Half-Life F->G

Caption: Workflow for determining the stability of this compound in cell culture media.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic Start Inconsistent Results? Check_Compound This compound Integrity? Start->Check_Compound Check_Concentration Correct Concentration? Check_Compound->Check_Concentration Yes Solution1 Prepare Fresh Stock Protect from Light Check_Compound->Solution1 No Check_Media Media Issues? Check_Concentration->Check_Media Yes Solution2 Recalculate Dilutions Calibrate Pipettes Check_Concentration->Solution2 No Check_Cells Cell Health? Check_Media->Check_Cells Yes Solution3 Consider Serum Effects Use Phenol Red-Free Media Check_Media->Solution3 No Solution4 Check Viability Optimize Seeding Density Check_Cells->Solution4 No

Caption: A logical approach to troubleshooting inconsistent experimental results with this compound.

References

Technical Support Center: Optimizing SR11237 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing SR11237, a selective Retinoid X Receptor (RXR) agonist, in their experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective synthetic agonist for the Retinoid X Receptor (RXR).[1][2] Unlike pan-agonists that activate both Retinoic Acid Receptors (RARs) and RXRs, this compound is highly selective for RXR and does not exhibit activity at RARs.[1] Its primary mechanism of action involves binding to RXRs, which are nuclear receptors that can form homodimers (RXR/RXR) or heterodimers with other nuclear receptors, such as RARs, Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor (VDR).[3] Upon ligand binding, these receptor complexes undergo a conformational change, leading to the recruitment of co-activator proteins and the initiation of target gene transcription.[3]

Q2: What is the recommended starting concentration range for this compound in cell culture experiments?

A2: The optimal concentration of this compound is cell-type and endpoint-dependent. However, based on published studies, a common starting range for in vitro experiments is between 0.1 µM and 10 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How stable is this compound in cell culture medium?

A4: While specific stability data for this compound in various culture media is not extensively published, retinoids, in general, can be sensitive to light, air, and temperature.[4] It is best practice to prepare fresh working solutions from your frozen stock for each experiment. If long-term incubations are necessary, consider replacing the medium with freshly prepared this compound-containing medium periodically (e.g., every 24-48 hours) to maintain a consistent concentration. The stability of retinoids can be enhanced in media containing serum or bovine serum albumin (BSA).[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or no observable effect of this compound 1. Suboptimal Concentration: The concentration of this compound may be too low or too high for the specific cell type and experimental endpoint. 2. Compound Degradation: The this compound stock or working solution may have degraded due to improper storage or handling. 3. Low RXR Expression: The cell line being used may have low endogenous expression of RXRs. 4. Insufficient Incubation Time: The treatment duration may not be long enough to observe the desired effect.1. Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., 0.01 µM to 100 µM) to determine the optimal effective concentration. 2. Prepare Fresh Solutions: Always use freshly prepared working solutions from a properly stored, aliquoted stock. Protect solutions from light. 3. Verify RXR Expression: Check the expression levels of RXRα, β, and γ in your cell line using techniques like qPCR or Western blotting. 4. Optimize Incubation Time: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.
Cell Death or Cytotoxicity 1. High this compound Concentration: Excessive concentrations of this compound can induce apoptosis or other forms of cell death in some cell types. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. 3. Contamination: The stock solution or cell culture may be contaminated.1. Lower the Concentration: Reduce the concentration of this compound based on your dose-response data. 2. Control for Solvent Effects: Ensure the final DMSO concentration is below 0.1% and include a vehicle control (medium with the same concentration of DMSO) in your experiments. 3. Check for Contamination: Visually inspect cultures for signs of contamination and test your stock solutions and media if necessary.
Precipitation of this compound in Culture Medium 1. Poor Solubility: this compound may have limited solubility in your specific culture medium, especially at higher concentrations. 2. "Solvent Shock": Rapid dilution of a concentrated DMSO stock into an aqueous medium can cause the compound to precipitate.1. Test Solubility: Before your experiment, test the solubility of your desired this compound concentration in the culture medium. 2. Gradual Dilution: When preparing working solutions, add the DMSO stock to the medium dropwise while gently vortexing or mixing to ensure proper dissolution. Consider using a medium containing serum or BSA to improve solubility.

Data Presentation

Table 1: Recommended Concentration Ranges of this compound for In Vitro Experiments

Cell Type Experimental Assay Effective Concentration Range (µM) Reference
F9 Embryonal Carcinoma CellsDifferentiation AssayInactive up to 1 µM[5]
COS-1 CellsTransactivation Assay0.1 - 1 µM[5]
Various Cancer Cell LinesProliferation/Apoptosis Assays0.1 - 10 µMGeneral Recommendation
Primary Neuronal CulturesNeuroprotection Assays0.01 - 1 µMGeneral Recommendation

Note: These are general ranges. The optimal concentration should be determined experimentally for each specific cell line and assay.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Assay

Objective: To determine the effective concentration range of this compound for a specific cell line and biological endpoint (e.g., cell viability, gene expression).

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Reagents for the chosen endpoint assay (e.g., MTT, CellTiter-Glo®, or reagents for RNA extraction)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader or other appropriate detection instrument

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Preparation of this compound Dilutions: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 100 µM down to 0.01 µM. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Endpoint Assay: Perform the chosen assay to measure the biological response (e.g., for cell viability, follow the manufacturer's protocol for the MTT or CellTiter-Glo® assay).

  • Data Analysis: Measure the output (e.g., absorbance or luminescence) using a plate reader. Plot the response against the log of the this compound concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).

Mandatory Visualizations

SR11237_Signaling_Pathway This compound Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RXR RXR This compound->RXR Binds to Homodimer RXR/RXR Homodimer RXR->Homodimer Forms Heterodimer RXR/Partner Heterodimer RXR->Heterodimer Partner_Receptor Partner Receptor (e.g., RAR, PPAR, VDR) Partner_Receptor->Heterodimer Forms CoRepressor Co-repressor Complex Homodimer->CoRepressor Releases CoActivator Co-activator Complex Homodimer->CoActivator Recruits RXRE RXR Response Element (RXRE) in DNA Homodimer->RXRE Binds to Heterodimer->CoRepressor Releases Heterodimer->CoActivator Recruits Heterodimer->RXRE Binds to Gene_Transcription Target Gene Transcription RXRE->Gene_Transcription Initiates Biological_Response Biological Response (e.g., Differentiation, Apoptosis) Gene_Transcription->Biological_Response Leads to

Caption: this compound activates RXR, leading to gene transcription.

Experimental_Workflow Experimental Workflow for this compound Start Start: Prepare this compound Stock Solution Cell_Culture 1. Cell Culture: Seed cells in appropriate vessel Start->Cell_Culture Dose_Response 2. Dose-Response Experiment: Determine optimal concentration (EC50) Cell_Culture->Dose_Response Treatment 3. Cell Treatment: Incubate cells with optimal this compound concentration and controls Dose_Response->Treatment Endpoint_Assay 4. Endpoint Assay: Perform assay for desired biological outcome (e.g., qPCR, Western Blot, Viability Assay) Treatment->Endpoint_Assay Data_Analysis 5. Data Analysis: Analyze and interpret results Endpoint_Assay->Data_Analysis Conclusion Conclusion: Draw conclusions based on data Data_Analysis->Conclusion

Caption: Workflow for this compound experiments.

References

preventing SR11237 precipitation in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the SR11237 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to this compound precipitation in aqueous buffers during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as BMS-649) is a potent and selective agonist for the Retinoid X Receptor (RXR).[1] It does not show significant activity towards Retinoic Acid Receptors (RARs). This compound functions by binding to RXRs, which can form homodimers (RXR/RXR) or heterodimers with other nuclear receptors such as RARs, Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor (VDR).[2][3] Upon ligand binding, the receptor complex undergoes a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This complex then binds to specific DNA sequences known as Retinoid X Response Elements (RXREs) in the promoter regions of target genes, ultimately modulating gene transcription.[2][4]

Q2: Why is my this compound precipitating in my aqueous buffer?

A2: this compound is a hydrophobic molecule with low solubility in aqueous solutions. Precipitation is a common issue and typically occurs when a concentrated stock solution of this compound (usually prepared in an organic solvent like DMSO) is diluted into an aqueous buffer, such as Phosphate-Buffered Saline (PBS) or cell culture medium. The concentration of this compound in the final working solution may exceed its solubility limit in the aqueous environment, causing it to fall out of solution.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: The recommended solvent for preparing high-concentration stock solutions of this compound is Dimethyl Sulfoxide (DMSO). This compound is highly soluble in DMSO, allowing for the preparation of concentrated and stable stock solutions.

Q4: What is a safe final concentration of DMSO in my cell culture experiments?

A4: To minimize solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%. It is crucial to include a vehicle control (medium containing the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on the cells.

Troubleshooting Guides

Issue: Precipitate Forms Immediately Upon Dilution in Aqueous Buffer

Possible Cause: The concentration of this compound in the final working solution is above its aqueous solubility limit.

Solutions:

  • Optimize the Dilution Method: Instead of adding the concentrated DMSO stock directly into the full volume of the aqueous buffer, try a stepwise dilution. First, dilute the DMSO stock into a smaller volume of the buffer while vortexing or stirring to ensure rapid and even dispersion. Then, add this intermediate dilution to the final volume.

  • Lower the Final Concentration: If precipitation persists, the most effective solution is to reduce the final working concentration of this compound.

  • Use a Carrier Protein: For in vitro assays, adding a carrier protein like bovine serum albumin (BSA) to the aqueous buffer can help to increase the solubility of hydrophobic compounds. A final concentration of 0.1% to 0.5% BSA can be effective.

Issue: Precipitate Forms Over Time in the Incubator

Possible Cause: The compound may be unstable in the culture medium at 37°C, or interactions with media components could lead to precipitation over longer incubation periods.

Solutions:

  • Prepare Fresh Working Solutions: Always prepare the final working solution of this compound in your cell culture medium immediately before adding it to your cells. Avoid storing diluted this compound solutions.

  • Consider Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with compounds. While serum can aid in solubilizing some hydrophobic molecules, it can also lead to sequestration or precipitation over time. If you suspect this is an issue, you can try reducing the serum concentration if your cell line permits.

  • pH Stability: Ensure the pH of your culture medium is stable. Fluctuations in pH can affect the solubility of compounds.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO>28 (warmed)>73.6 (based on MW of 380.48)
Aqueous BuffersSparingly soluble-

Table 2: Recommended Storage Conditions for this compound Solutions

Solution TypeStorage TemperatureDuration
Powder-20°CUp to 3 years
4°CUp to 2 years
Stock Solution in DMSO-80°CUp to 6 months
-20°CUp to 1 month
Working Solution in Aqueous BufferPrepared freshFor immediate use

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Weigh out the desired amount of this compound powder in a sterile environment.

  • Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.805 mg of this compound (MW: 380.48 g/mol ) in 1 mL of DMSO.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be required to fully dissolve the compound.

  • Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • In a sterile conical tube, add the desired volume of pre-warmed complete cell culture medium.

  • Calculate the volume of the 10 mM this compound stock solution needed to achieve the desired final concentration. For example, to prepare 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock.

  • Crucially , while gently vortexing or swirling the tube of cell culture medium, add the calculated volume of the this compound stock solution dropwise directly into the medium. This ensures rapid and uniform dispersal of the compound, minimizing the risk of localized high concentrations that can lead to precipitation.

  • Visually inspect the medium for any signs of precipitation. If the solution appears cloudy or contains visible particles, it is not suitable for use.

  • Add the freshly prepared working solution to your cells immediately.

Mandatory Visualization

SR11237_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RXR_inactive Inactive RXR This compound->RXR_inactive Enters Cell & Binds RXR_active Active RXR RXR_inactive->RXR_active Partner_inactive Inactive Partner (e.g., RAR, PPAR, VDR) Partner_active Active Partner Partner_inactive->Partner_active Heterodimer RXR/Partner Heterodimer RXR_active->Heterodimer Partner_active->Heterodimer CoR Corepressor Complex Heterodimer->CoR Dissociation CoA Coactivator Complex Heterodimer->CoA Recruitment RXRE RXRE CoA->RXRE Binds Gene Target Gene RXRE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein mRNA->Protein Translation

Caption: this compound signaling pathway.

Troubleshooting_Workflow Start This compound Precipitation Observed Q1 Precipitation immediate upon dilution? Start->Q1 Action1 Optimize Dilution: - Stepwise dilution - Rapid mixing Q1->Action1 Yes Action4 Prepare Fresh Solution Immediately Before Use Q1->Action4 No A1_Yes Yes A1_No No (occurs over time) Q2 Precipitation resolved? Action1->Q2 Action2 Lower Final Concentration Q2->Action2 No End_Success Experiment Proceeding Q2->End_Success Yes A2_Yes Yes A2_No No Action3 Use Carrier Protein (e.g., BSA) Action2->Action3 Action3->End_Success Action5 Check Media Stability: - Serum concentration - pH Action4->Action5 Action5->End_Success

References

SR11237 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SR11237. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information on the storage, handling, and potential degradation of this compound, as well as troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and stock solutions?

A1: Proper storage of this compound is crucial for maintaining its stability and activity. For the solid powder form, long-term storage at -20°C for up to three years is recommended, with short-term storage at 4°C for up to two years also being acceptable.[1][2] Once dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1][2][3] To ensure the integrity of your experiments, it is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

Q2: How should I prepare this compound stock solutions?

A2: this compound is soluble in DMSO at concentrations of up to 100 mM.[4] For a typical 10 mM stock solution, dissolve the appropriate mass of this compound powder in the calculated volume of DMSO. Gentle warming and vortexing can aid in dissolution. Ensure the solution is clear before use. For in vivo studies, further dilution in appropriate vehicles like corn oil may be necessary, and it is recommended to prepare these working solutions fresh on the day of use.[3]

Q3: Is this compound light sensitive?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no biological activity observed 1. Improper storage leading to degradation. 2. Incorrect concentration of the working solution. 3. Insufficient incubation time in cell-based assays.1. Verify storage conditions and age of the compound/stock solution. Use a fresh vial if in doubt. 2. Re-calculate and prepare a fresh working solution from a new aliquot of the stock solution. 3. Optimize incubation time based on the specific cell line and experimental endpoint.
Precipitation of this compound in aqueous media 1. Low solubility of this compound in aqueous solutions. 2. High final concentration of DMSO in the culture medium.1. Ensure the final concentration of this compound is within its solubility limit in the final assay medium. 2. Keep the final DMSO concentration in the culture medium below 0.1% to avoid solvent-induced toxicity and precipitation.
High background signal in reporter assays 1. Contamination of cell culture. 2. Non-specific activation of the reporter construct.1. Check cell cultures for any signs of contamination. 2. Include appropriate controls, such as a vehicle-only control and a control with an inactive analog, if available.

This compound Degradation

While specific degradation pathways for this compound have not been extensively published, based on its chemical structure (a carboxylic acid and a dioxolane ring), potential degradation routes under stress conditions can be proposed. Forced degradation studies, which involve exposing the compound to harsh conditions like acid, base, oxidation, and light, are typically used to identify potential degradation products.

Potential Degradation Pathways (Hypothetical)

  • Hydrolysis: The dioxolane ring could be susceptible to acid-catalyzed hydrolysis, leading to the opening of the ring and the formation of a diol. The carboxylic acid group is generally stable to hydrolysis.

  • Oxidation: The tetramethyl-tetralin ring system may be susceptible to oxidation, particularly at the benzylic positions.

  • Photodegradation: As a retinoid analog, this compound may undergo isomerization or other photochemical reactions upon exposure to UV light.

It is important to note that these are theoretical pathways, and the actual degradation products may vary.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh out the required amount of this compound powder using a calibrated analytical balance. The molecular weight of this compound is 380.48 g/mol .[4]

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2][3]

Visualizations

SR11237_Storage_Workflow This compound Storage and Handling Workflow cluster_powder This compound Powder cluster_solution This compound Stock Solution Powder Receive this compound Powder Store_Powder Store at -20°C (long-term) or 4°C (short-term) Powder->Store_Powder Prepare_Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Store_Powder->Prepare_Stock Use as needed Aliquot Aliquot into single-use tubes Prepare_Stock->Aliquot Store_Stock Store at -80°C (long-term) or -20°C (short-term) Aliquot->Store_Stock Use_in_Experiment Use in Experiment Store_Stock->Use_in_Experiment Thaw one aliquot

Caption: Workflow for proper storage and handling of this compound.

Troubleshooting_Logic Troubleshooting Inconsistent this compound Activity Start Inconsistent/No Activity Check_Storage Were storage conditions correct? Start->Check_Storage Check_Age Is the stock solution within its expiry? Check_Storage->Check_Age Yes Prepare_New Prepare fresh stock and working solutions Check_Storage->Prepare_New No Check_Age->Prepare_New No Check_Concentration Was the working concentration correct? Check_Age->Check_Concentration Yes End Problem Resolved Prepare_New->End Recalculate Recalculate and prepare a new working solution Check_Concentration->Recalculate No Check_Protocol Is the experimental protocol optimized? Check_Concentration->Check_Protocol Yes Recalculate->End Optimize_Protocol Optimize parameters (e.g., incubation time) Check_Protocol->Optimize_Protocol No Check_Protocol->End Yes Optimize_Protocol->End

Caption: Logical flow for troubleshooting inconsistent experimental results with this compound.

References

Navigating Inconsistent Results with SR11237: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the potent and selective Retinoid X Receptor (RXR) agonist, SR11237, achieving consistent and reproducible experimental outcomes is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and ensure the reliable application of this compound in your research.

Troubleshooting Guides

This section addresses specific issues that can lead to inconsistent results in a question-and-answer format.

Q1: I'm observing high variability in my reporter gene assay results between experiments. What are the potential causes and solutions?

High variability in reporter gene assays can stem from several factors, from technical execution to the inherent biological complexity of the system.

  • Possible Causes & Troubleshooting Steps:

    • Inconsistent Cell Culture Conditions: Minor variations in cell density, passage number, or serum concentration can significantly impact transfection efficiency and cellular response.

      • Solution: Maintain a strict cell culture protocol. Ensure cells are seeded at a consistent density and are within a defined passage number range for all experiments. Use the same batch of serum where possible, or pre-test new batches.

    • Variable Transfection Efficiency: The efficiency of plasmid delivery into cells is a common source of variability.

      • Solution: Optimize your transfection protocol by testing different DNA-to-transfection reagent ratios. Include a co-transfected reporter (e.g., Renilla luciferase for a firefly luciferase primary reporter) for normalization of results.[1]

    • This compound Stock Solution Integrity: Improper storage or handling can lead to degradation of the compound.

      • Solution: Prepare small, single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for long-term stability (up to 6 months) and at -20°C for short-term use (up to 1 month).

    • Pipetting Inaccuracies: Small volume errors can lead to significant concentration differences.

      • Solution: Use calibrated pipettes and consider preparing a master mix of reagents for each experiment to ensure consistency across wells.

Q2: My results with this compound are not what I expected based on the literature. Could off-target effects be at play?

While this compound is a selective RXR agonist, the possibility of off-target effects should always be considered, especially at higher concentrations.

  • Understanding Off-Target Effects: Off-target effects occur when a compound interacts with proteins other than its intended target, leading to unforeseen biological responses.[2][3][4][5]

    • Troubleshooting Steps:

      • Perform a Dose-Response Curve: Determine the minimal effective concentration of this compound that elicits the desired response. Using the lowest effective concentration can minimize the likelihood of off-target interactions.

      • Use a Negative Control: Include a structurally similar but inactive compound, if available, to differentiate between RXR-mediated and non-specific effects.

      • Employ a Rescue Experiment: If possible, use an RXR antagonist to see if it can reverse the effects of this compound. This can help confirm that the observed phenotype is indeed mediated by RXR activation.

      • Consider "Biased Agonism": Different RXR agonists can stabilize distinct receptor conformations, leading to the recruitment of different co-regulators and the activation of different downstream gene programs. This phenomenon, known as biased agonism, can result in cell-type-specific or gene-specific effects. Your results may differ from the literature due to the specific cellular context of your experiments.

Q3: I'm seeing a decrease in the activity of this compound over the course of a long-term experiment. What could be the cause?

The stability of this compound in cell culture media over extended periods can be a concern.

  • Possible Causes & Troubleshooting Steps:

    • Compound Degradation: this compound, like many small molecules, can degrade in aqueous solutions at 37°C.

      • Solution: For long-term experiments, it is advisable to perform partial media changes with freshly prepared this compound-containing media at regular intervals (e.g., every 24-48 hours).

    • Metabolism by Cells: The cell line you are using may metabolize this compound, reducing its effective concentration over time.

      • Solution: If you suspect cellular metabolism, you can measure the concentration of this compound in the culture media over time using analytical methods like HPLC-MS.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective agonist for the Retinoid X Receptor (RXR). It functions by binding to the ligand-binding domain of RXR, inducing a conformational change that promotes the formation of RXR homodimers (RXR/RXR) or heterodimers with other nuclear receptors (e.g., RAR, LXR, PPAR).[6] These activated receptor complexes then bind to specific DNA sequences known as Retinoid X Response Elements (RXREs) in the promoter regions of target genes, leading to the recruitment of co-activators and the initiation of gene transcription. This compound is noted for its lack of activity towards Retinoic Acid Receptors (RARs).[7]

Q2: How should I prepare and store this compound?

Proper preparation and storage are critical for maintaining the activity of this compound.

  • Reconstitution: this compound is typically soluble in DMSO.[8][9] For a 10 mM stock solution, dissolve 3.8 mg of this compound (MW: 380.48 g/mol ) in 1 mL of DMSO.

  • Storage:

    • Powder: Store at -20°C for up to 3 years.[10]

    • Stock Solution (in DMSO): Aliquot into single-use volumes and store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Q3: What are the known quantitative parameters for this compound activity?

The following table summarizes key quantitative data for this compound. Note that EC50 values can vary depending on the specific cell line and reporter system used.

ParameterValueReceptor Subtype(s)Assay TypeReference
EC50 ~10-100 nMPan-RXRReporter Gene Assay[6]
Binding Affinity (Kd) Not consistently reported--

Experimental Protocols

Detailed Methodology for an RXRE-Luciferase Reporter Gene Assay

This protocol provides a general framework for assessing the transcriptional activity of this compound.

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293T, COS-1) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Prepare a transfection mix containing:

      • An RXRE-driven firefly luciferase reporter plasmid.

      • An RXR expression plasmid (if the cell line does not endogenously express sufficient levels).

      • A control plasmid expressing Renilla luciferase (for normalization).

    • Use a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate the cells with the transfection mix for 4-6 hours.

    • Remove the transfection mix and replace it with fresh, complete growth medium.

  • This compound Treatment:

    • 24 hours post-transfection, replace the medium with a serum-free or low-serum medium containing various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).

    • Incubate the cells for an additional 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of luciferase activity for each this compound concentration relative to the vehicle control.

    • Plot the fold induction against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

SR11237_Signaling_Pathway This compound This compound RXR RXR This compound->RXR Binds Dimer RXR-Partner Dimer RXR->Dimer Partner RXR or other NR Partner->Dimer RXRE RXRE (DNA Response Element) Dimer->RXRE Binds to Coactivators Co-activators RXRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates

Caption: Signaling pathway of this compound activation of gene transcription.

Troubleshooting_Workflow Inconsistent_Results Inconsistent Results with this compound Check_Reagents Check this compound Stock (Age, Storage, Aliquoting) Inconsistent_Results->Check_Reagents Check_Cells Standardize Cell Culture (Passage, Density, Serum) Inconsistent_Results->Check_Cells Check_Assay Optimize Assay Protocol (Transfection, Controls) Inconsistent_Results->Check_Assay Data_Analysis Review Data Analysis (Normalization, Statistics) Inconsistent_Results->Data_Analysis Dose_Response Perform Dose-Response Curve Check_Assay->Dose_Response Off_Target Consider Off-Target Effects / Biased Agonism Dose_Response->Off_Target

Caption: A workflow for troubleshooting inconsistent this compound results.

Logical_Relationships cluster_variability Sources of Variability cluster_technical cluster_biological Technical Technical Pipetting Pipetting Error Technical->Pipetting Reagent_Stability Reagent Stability Technical->Reagent_Stability Assay_Conditions Assay Conditions Technical->Assay_Conditions Biological Biological Cell_Health Cell Health/ Passage Biological->Cell_Health Off_Target_Effects Off-Target Effects Biological->Off_Target_Effects Biased_Agonism Biased Agonism Biological->Biased_Agonism

Caption: Logical relationships of potential sources of experimental variability.

References

potential off-target effects of SR11237

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of SR11237. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective agonist for the Retinoid X Receptor (RXR).[1][2][3][4] It is characterized as a pan-RXR agonist, meaning it activates all RXR subtypes.[2][5] A key feature of this compound is its selectivity for RXR over Retinoic Acid Receptors (RARs), for which it shows little to no activity.[1][2][3] Its mechanism involves the formation of RXR/RXR homodimers which then transactivate reporter genes containing an RXR-response element.[1][6]

Q2: Are there any known off-target effects of this compound?

The available literature does not detail classic "off-target" effects where this compound binds to unrelated receptors or proteins. However, significant undesirable "on-target" effects have been observed in specific contexts, particularly concerning skeletal development. These effects are considered an extension of its potent RXR agonist activity.

Q3: What are the specific undesirable effects of this compound on skeletal morphogenesis?

In preclinical studies using rodent models, administration of this compound during early postnatal life has been shown to cause significant disturbances in bone development.[1][7] These effects include:

  • Irregular ossification[1][7]

  • Premature closure of the growth plate[1][7]

  • Disturbed bone morphology and dysmorphia of the growth plate[1][7]

  • Reduced longitudinal bone growth[7]

These findings highlight the critical role of RXR signaling in skeletal development and the potential for adverse effects when this pathway is potently activated during critical developmental periods.

Troubleshooting Guide

Problem: I am observing unexpected phenotypic changes in my in vivo experiments involving this compound, particularly related to animal growth and posture.

Possible Cause:

Your observations could be related to the known effects of this compound on skeletal development. Potent activation of RXR by this compound can interfere with normal endochondral ossification, the process responsible for longitudinal bone growth.

Suggested Actions:

  • Review Experimental Design:

    • Animal Age: Are you administering this compound to neonatal or juvenile animals? The skeletal effects are most pronounced during active growth phases.

    • Dosage and Duration: High doses or prolonged treatment can exacerbate these effects. Consider a dose-response study to find a therapeutic window with minimal skeletal impact. The reported dosage that caused these effects was 25 mg/kg, administered intraperitoneally daily from post-natal days 5 to 15 in rats.[1]

  • Monitor Skeletal Development:

    • Implement regular monitoring of animal weight and size.

    • Consider incorporating imaging techniques like micro-computed tomography (micro-CT) or histological analysis of long bones in your study protocol to assess for changes in bone morphology and growth plate structure.

  • Consult Relevant Literature:

    • Review publications that have investigated the role of RXR agonists in skeletal morphogenesis to better understand the potential mechanisms at play.[1][7]

Problem: How can I differentiate between on-target and potential off-target effects in my cell-based assays?

Suggested Workflow:

The following workflow can help you to systematically investigate whether an observed effect is mediated by the intended target (RXR) or a potential off-target.

Experimental Workflow for Target Deconvolution

G cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Decision Point cluster_3 Conclusion observe Observe Phenotype of Interest with this compound Treatment knockdown RXR Knockdown/Knockout (e.g., siRNA, CRISPR) observe->knockdown antagonist Co-treatment with RXR Antagonist observe->antagonist decision Phenotype Abolished? knockdown->decision antagonist->decision on_target Conclusion: On-Target Effect (Mediated by RXR) decision->on_target Yes off_target Conclusion: Potential Off-Target Effect (Further investigation needed) decision->off_target No

Caption: A logical workflow to determine if an observed cellular phenotype is an on-target or potential off-target effect of this compound.

Signaling Pathways

RXR Signaling and its Impact on Skeletal Development

This compound, as an RXR agonist, influences gene transcription by binding to RXRs. RXRs can form homodimers (RXR/RXR) or heterodimers with other nuclear receptors such as RARs, Vitamin D Receptor (VDR), and Thyroid Hormone Receptor (TR). These receptor complexes then bind to specific DNA sequences called response elements in the promoter regions of target genes, thereby modulating their expression. In the context of skeletal development, RXR signaling is crucial for the regulation of chondrocyte proliferation and differentiation within the growth plate. Dysregulation of this signaling by potent agonists like this compound can lead to premature ossification and growth arrest.

Simplified RXR Signaling Pathway

G This compound This compound RXR RXR This compound->RXR binds Dimer RXR Dimer RXR->Dimer Partner Partner Receptor (RXR, RAR, VDR, etc.) Partner->Dimer RRE Response Element (on DNA) Dimer->RRE binds Gene Target Gene Transcription RRE->Gene regulates Effect Biological Effect (e.g., Altered Bone Growth) Gene->Effect

Caption: this compound activates RXR, leading to dimer formation, DNA binding, and modulation of gene transcription, which can affect biological processes like bone growth.

Data Summary

Currently, there is no quantitative data available in the public domain detailing the binding affinities or IC50 values of this compound for specific off-target proteins. The known adverse effects are considered to be a result of its potent on-target activity.

Table 1: Summary of this compound Activity and Observed Effects

Target/EffectActivitySpeciesObservationsCitations
RXR Potent, selective agonistN/AForms RXR/RXR homodimers, transactivates RXR response elements.[1][2][3][5][6]
RAR Devoid of activityN/ADoes not bind to or activate Retinoic Acid Receptors.[1][2][3]
Skeletal Morphogenesis DisruptionRatIrregular ossification, premature growth plate closure.[1][7]
Longitudinal Bone Growth InhibitionMouse, RatReduced bone growth.[7]

References

minimizing SR11237 toxicity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SR11237 in cell culture, with a focus on minimizing potential toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective synthetic agonist of the Retinoid X Receptor (RXR).[1][2][3] It does not exhibit activity towards Retinoic Acid Receptors (RARs).[1][2] this compound exerts its effects by binding to RXRs, which can form homodimers (RXR/RXR) or heterodimers with other nuclear receptors. This binding leads to the activation of gene transcription.[1][2]

Q2: What is the recommended solvent and storage condition for this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) for cell culture experiments. Stock solutions can be stored at -20°C for one month or at -80°C for up to six months.[1]

Q3: What is the typical concentration of DMSO that should be used in cell culture experiments with this compound?

The final concentration of DMSO in the cell culture medium should be kept low, generally at 0.5% or less, to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium with the same concentration of DMSO as the treated wells) in all experiments.

Q4: Is this compound known to be cytotoxic?

Q5: Can this compound induce apoptosis?

Current evidence suggests that this compound, as a selective RXR agonist, does not typically induce apoptosis on its own. However, it can work synergistically with RAR agonists to increase apoptotic cell death.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpectedly high cell death or low viability The concentration of this compound is too high.Perform a dose-response experiment to determine the optimal non-toxic concentration for your cell line (see Experimental Protocols).
The final concentration of DMSO in the culture medium is too high.Ensure the final DMSO concentration is ≤ 0.5%. Prepare a serial dilution of your this compound stock solution in culture medium.
The this compound stock solution has degraded.Prepare a fresh stock solution from powder. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Precipitate forms in the culture medium The solubility of this compound in the medium has been exceeded.Ensure the final concentration of this compound is within its solubility limit in your culture medium. After diluting the DMSO stock into the medium, vortex or mix thoroughly.
The compound is adsorbing to the plasticware.Pre-wetting plasticware with media containing serum or BSA may help reduce non-specific binding.
Inconsistent or not reproducible results Instability of this compound in the culture medium over time.For long-term experiments, consider replenishing the medium with freshly prepared this compound every 24-48 hours.
Variation in cell seeding density.Ensure consistent cell seeding density across all wells and experiments.
Presence of protein in the medium affecting bioavailability.The presence of serum (FCS) or bovine serum albumin (BSA) in the culture medium can affect the stability and bioavailability of retinoids. Maintain consistent serum/protein concentrations across all experiments for reproducibility.

Data Presentation

Table 1: this compound Properties and Handling

Property Information
IUPAC Name 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]benzoic acid
Synonyms BMS-649
Molecular Formula C28H34O2
Molecular Weight 402.57 g/mol
Recommended Solvent Dimethyl sulfoxide (DMSO)
Stock Solution Storage -20°C for 1 month; -80°C for 6 months

Table 2: User-Determined this compound Cytotoxicity Data Template

Cell Line Incubation Time (hours) IC50 (µM) Maximum Non-toxic Concentration (µM)
e.g., MCF-724
48
72
[Enter your cell line]24
48
72

Experimental Protocols

Protocol 1: Determining the Optimal Working Concentration of this compound using a Cell Viability Assay (e.g., MTT or Resazurin)

This protocol is essential for minimizing toxicity by identifying the concentration range of this compound that does not adversely affect cell viability.

Materials:

  • This compound powder

  • DMSO

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt

  • Solubilization solution (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -80°C.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare Serial Dilutions: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions of this compound in complete culture medium. A common starting range is from 0.01 µM to 100 µM. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound and the vehicle control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength (e.g., 570 nm).

    • For Resazurin Assay: Add Resazurin solution to each well and incubate for 1-4 hours. Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 value and the maximum non-toxic concentration.

Protocol 2: Assessing this compound-Induced Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol helps to determine if, under your specific experimental conditions (e.g., in combination with another compound), this compound is contributing to apoptosis.

Materials:

  • This compound

  • Your cell line of interest

  • 6-well cell culture plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentration of this compound (and any co-treatment compounds) and appropriate controls (vehicle control, untreated control, positive control for apoptosis).

  • Incubation: Incubate for the desired time period.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Staining: Wash the cells with cold PBS. Resuspend the cells in the binding buffer provided with the kit. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.

  • Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

Visualizations

SR11237_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RXR_inactive Inactive RXR This compound->RXR_inactive Enters cell and binds to RXR RXR_homodimer RXR/RXR Homodimer RXR_inactive->RXR_homodimer Translocates to nucleus and forms homodimer RXRE RXR Response Element (RXRE) in DNA RXR_homodimer->RXRE Binds to RXRE Gene_Transcription Target Gene Transcription RXRE->Gene_Transcription Initiates

Caption: this compound signaling pathway.

Experimental_Workflow_Toxicity start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_dilutions Prepare serial dilutions of this compound in media seed_cells->prepare_dilutions treat_cells Treat cells with this compound and vehicle control prepare_dilutions->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate add_reagent Add MTT or Resazurin reagent incubate->add_reagent read_plate Read absorbance or fluorescence add_reagent->read_plate analyze_data Analyze data and determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for determining this compound toxicity.

References

Validation & Comparative

A Comparative Guide to SR11237 and Bexarotene in Retinoid X Receptor (RXR) Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent Retinoid X Receptor (RXR) agonists: SR11237 and Bexarotene. While both compounds are utilized in research to probe RXR-mediated signaling pathways, they exhibit distinct characteristics. This document aims to objectively compare their performance based on available experimental data, detail relevant experimental methodologies, and visualize the pertinent signaling pathways.

Introduction to RXR Agonists

Retinoid X Receptors (RXRs) are nuclear receptors that play a crucial role in regulating gene expression involved in cellular differentiation, proliferation, and apoptosis.[1] RXRs function by forming heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[2][3] Activation of these heterodimers by RXR agonists, also known as rexinoids, initiates a cascade of transcriptional events.

Bexarotene , a third-generation retinoid, is an FDA-approved drug for the treatment of cutaneous T-cell lymphoma (CTCL).[3] It is a selective RXR agonist, meaning it preferentially binds to and activates RXRs over RARs.[1] This compound , also known as BMS-649, is a synthetic retinoid characterized as a pan-RXR agonist, indicating its ability to activate all three RXR subtypes (α, β, and γ). While extensively used in pre-clinical research, it is not an approved therapeutic agent.

Quantitative Comparison of RXR Activation

Direct, head-to-head quantitative comparisons of this compound and Bexarotene in the same experimental settings are limited in publicly available literature. However, data from various studies allow for a general comparison of their activity. The following table summarizes typical performance metrics for these compounds. It is important to note that absolute values can vary depending on the specific cell line, assay conditions, and RXR isoform being investigated.

ParameterThis compoundBexaroteneReference
RXR Binding Affinity (Kd or Ki) High affinity pan-RXR agonist. Specific Kd/Ki values are not consistently reported across studies.High affinity for RXRα, β, and γ. Kd values are typically in the low nanomolar range.General knowledge from retinoid literature
Transactivation Potency (EC50) Potent activator of RXR-dependent transcription. EC50 values are generally in the nanomolar range.Potent activator of RXR-dependent transcription. EC50 values are typically in the nanomolar range, often used as a reference compound in studies.[3]
RXR Subtype Selectivity Pan-agonist, activates RXRα, β, and γ.Selective for RXRα, β, and γ over RARs.General knowledge from retinoid literature
Target Gene Induction Induces expression of RXR target genes.Induces expression of RXR target genes such as ABCA1, ABCG1, and LPL.[1][1]

RXR Signaling Pathway

RXR agonists like this compound and Bexarotene initiate a signaling cascade that modulates gene expression. The following diagram illustrates the general mechanism of RXR activation.

RXR_Signaling_Pathway RXR Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist This compound or Bexarotene Agonist_cyto This compound or Bexarotene Agonist->Agonist_cyto Cellular Uptake RXR RXR Agonist_cyto->RXR Binding Heterodimer RXR-Partner Heterodimer RXR->Heterodimer CoR Co-repressor Complex RXR->CoR Dissociation Partner Partner Receptor (e.g., RAR, PPAR, LXR) Partner->Heterodimer DNA DNA (RXRE) Heterodimer->DNA Binds to RXRE Active_Complex Active Transcription Complex Heterodimer->Active_Complex CoR->Heterodimer Bound in inactive state Transcription Transcription Active_Complex->Transcription CoA Co-activator Complex CoA->Active_Complex Recruitment mRNA mRNA Transcription->mRNA Protein Protein mRNA->Protein Translation Response Cellular Response (Differentiation, Apoptosis, etc.) Protein->Response

Caption: General signaling pathway of RXR activation by an agonist.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare RXR agonists like this compound and Bexarotene.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for RXR.

Objective: To determine the inhibitory constant (Ki) of this compound and Bexarotene for a specific RXR isoform.

Workflow Diagram:

Binding_Assay_Workflow Competitive Binding Assay Workflow Start Start Prepare Prepare RXR-containing cell lysates or purified receptor Start->Prepare Incubate Incubate RXR with radiolabeled ligand (e.g., [3H]9-cis-RA) and varying concentrations of test compound Prepare->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Quantify Quantify bound radioactivity (scintillation counting) Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki Quantify->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Receptor Preparation: Prepare cell lysates or purified recombinant RXR protein.

  • Incubation: In a multi-well plate, incubate a constant concentration of a radiolabeled RXR agonist (e.g., [3H]9-cis-retinoic acid) with the RXR preparation in the presence of increasing concentrations of the unlabeled test compound (this compound or Bexarotene).

  • Separation: After incubation to equilibrium, separate the receptor-bound radioligand from the free radioligand using a method such as vacuum filtration through a glass fiber filter.

  • Quantification: Quantify the amount of radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate RXR-mediated transcription.

Objective: To determine the half-maximal effective concentration (EC50) of this compound and Bexarotene for RXR transactivation.

Workflow Diagram:

Luciferase_Assay_Workflow Luciferase Reporter Assay Workflow Start Start Transfect Co-transfect cells with an RXR expression vector and a luciferase reporter plasmid containing RXR response elements (RXREs) Start->Transfect Treat Treat transfected cells with varying concentrations of the test compound Transfect->Treat Lyse Lyse cells after incubation period Treat->Lyse Measure Measure luciferase activity using a luminometer Lyse->Measure Analyze Analyze data to determine fold activation and EC50 Measure->Analyze End End Analyze->End

Caption: Workflow for a luciferase reporter gene assay.

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or CV-1) and co-transfect with an expression vector for the desired RXR isoform and a reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of an RXR response element (RXRE). A co-transfected vector expressing Renilla luciferase can be used for normalization.

  • Compound Treatment: After transfection, treat the cells with various concentrations of this compound or Bexarotene.

  • Cell Lysis: Following an incubation period (typically 24-48 hours), lyse the cells to release the luciferase enzyme.

  • Luminometry: Measure the luminescence produced by the firefly luciferase in a luminometer after the addition of a luciferin substrate. If a normalization vector was used, also measure Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold induction of luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Quantitative Real-Time PCR (qPCR)

This technique is used to measure the change in the expression of specific RXR target genes in response to agonist treatment.

Objective: To quantify the induction of RXR target gene mRNA (e.g., ABCA1, CYP24A1) by this compound and Bexarotene.

Workflow Diagram:

qPCR_Workflow qPCR Workflow for Target Gene Expression Start Start Treat_Cells Treat cells with the test compound Start->Treat_Cells Isolate_RNA Isolate total RNA Treat_Cells->Isolate_RNA cDNA_Synthesis Reverse transcribe RNA to cDNA Isolate_RNA->cDNA_Synthesis qPCR Perform qPCR using primers for target and reference genes cDNA_Synthesis->qPCR Analyze Analyze data using the ΔΔCt method qPCR->Analyze End End Analyze->End

Caption: Workflow for quantitative real-time PCR (qPCR).

Methodology:

  • Cell Treatment: Treat a relevant cell line (e.g., a cancer cell line or a metabolically active cell line) with this compound or Bexarotene at a specific concentration for a defined period.

  • RNA Isolation: Isolate total RNA from the treated and untreated cells using a standard RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.

  • qPCR: Perform real-time PCR using the synthesized cDNA as a template, specific primers for the target gene(s) of interest, and a reference (housekeeping) gene (e.g., GAPDH, ACTB). The reaction includes a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

  • Data Analysis: Monitor the fluorescence signal in real-time. The cycle at which the fluorescence crosses a certain threshold is the quantification cycle (Cq). Calculate the relative change in target gene expression using the ΔΔCq method, normalizing the target gene expression to the reference gene expression.

Conclusion

Both this compound and Bexarotene are valuable tools for studying RXR biology. Bexarotene, as an FDA-approved drug, has been extensively characterized and is often used as a reference compound. This compound is a potent pan-RXR agonist widely used in preclinical research. While direct comparative data is scarce, the experimental protocols outlined in this guide provide a framework for researchers to conduct their own comparative studies to elucidate the specific activities of these and other RXR modulators in their systems of interest. The choice between these compounds will depend on the specific research question, the desired RXR subtype engagement, and whether a clinically approved agent is necessary for the experimental context.

References

A Comparative Guide to RXR Agonists: SR11237 vs. LG100268 (Bexarotene)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent Retinoid X Receptor (RXR) agonists: SR11237 and LG100268, the latter of which is clinically known as Bexarotene. The information presented is collated from experimental data to assist in research and development decisions.

Introduction to RXR Agonists

Retinoid X Receptors (RXRs) are nuclear receptors that play a crucial role in regulating gene expression involved in cellular differentiation, proliferation, apoptosis, and metabolism.[1] RXRs function by forming heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs). Agonists that selectively activate RXRs, known as rexinoids, are of significant interest for their therapeutic potential in oncology and metabolic diseases. This compound and LG100268 are two such synthetic rexinoids that exhibit high selectivity for RXR over RAR.[2][3]

In Vitro Performance: Receptor Binding and Activation

A critical aspect of agonist performance is its binding affinity (Ki) and potency in activating the receptor (EC50). LG100268 has been well-characterized in this regard, demonstrating high affinity and potent activation of all three RXR isoforms (α, β, and γ).[3][4] While this compound is consistently described as a potent pan-RXR agonist, specific quantitative binding and activation data are less prevalent in publicly accessible literature.[2]

CompoundReceptor IsoformBinding Affinity (Ki) [nM]Activation Potency (EC50) [nM]Selectivity
LG100268 RXRα3.4[4]4[4]>1000-fold for RXR over RAR[4]
RXRβ6.2[4]3[4]
RXRγ9.2[4]4[4]
This compound RXR (pan)Data not availableData not availableDevoid of RAR activity[2][5]

Table 1: Comparison of in vitro binding affinity and activation potency of LG100268 and this compound for RXR isoforms.

Signaling Pathway and Experimental Workflow

The activation of gene transcription by an RXR agonist follows a defined signaling pathway. The agonist binds to the RXR part of a heterodimer, leading to a conformational change, recruitment of coactivators, and initiation of transcription at specific response elements on the DNA.

RXR_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist RXR Agonist (this compound or LG100268) RXR RXR Agonist->RXR Enters Nucleus Heterodimer RXR-Partner Heterodimer Agonist->Heterodimer Activates RXR->Heterodimer Partner Partner Receptor (e.g., RAR, PPAR, LXR) Partner->Heterodimer ResponseElement Response Element (e.g., RXRE) Heterodimer->ResponseElement Binds Coactivators Coactivators Heterodimer->Coactivators Recruits DNA DNA ResponseElement->DNA Transcription Gene Transcription Coactivators->Transcription Initiates

Fig. 1: RXR agonist signaling pathway.

The potency of these agonists is typically determined using a reporter gene assay. The general workflow for such an assay is outlined below.

Reporter_Assay_Workflow start Start transfect Co-transfect cells with: 1. RXR expression vector 2. RXRE-luciferase reporter vector start->transfect treat Treat cells with varying concentrations of RXR agonist (e.g., this compound, LG100268) transfect->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse cells to release contents incubate->lyse measure Measure luciferase activity (luminescence) lyse->measure analyze Analyze data: Plot dose-response curve and calculate EC50 measure->analyze end End analyze->end

Fig. 2: Workflow for a luciferase reporter gene assay.

In Vivo Performance: Efficacy and Toxicity

The in vivo effects of RXR agonists are critical for their therapeutic potential. Both LG100268 (Bexarotene) and this compound have been evaluated in various preclinical models, particularly for cancer.

LG100268 (Bexarotene) has demonstrated efficacy in inhibiting tumor growth in several preclinical cancer models, including non-small cell lung cancer (NSCLC) and breast cancer.[6][7] It has been shown to inhibit angiogenesis and metastasis.[8][9] However, a significant and common side effect of bexarotene therapy is dyslipidemia, characterized by elevated triglycerides and cholesterol, and central hypothyroidism.[10][11][12]

This compound has also been shown to have anti-cancer properties. In combination with a PPARγ ligand, it cooperatively inhibited the growth of breast and lung cancer cells.[13] While it is established as a potent RXR agonist, comprehensive in vivo studies detailing its impact on lipid profiles and other potential toxicities are not as widely reported as for bexarotene.

CompoundIndication (Preclinical Model)EfficacyNotable Side Effects
LG100268 (Bexarotene) Non-Small Cell Lung CancerSynergistically enhances growth inhibition with cytotoxic drugs.[6]Hypertriglyceridemia, hypercholesterolemia, central hypothyroidism.[10][12]
Breast CancerPrevents and overcomes multidrug resistance; inhibits angiogenesis and metastasis.[7][9]
This compound Breast and Lung CancerCooperatively inhibits cancer cell growth with PPARγ ligands.[13]In vivo toxicity profile, particularly regarding dyslipidemia, is not as extensively documented in comparative studies.

Table 2: Summary of in vivo efficacy and toxicity of LG100268 and this compound.

Logical Comparison of Agonist Profiles

The choice between this compound and LG100268 for research or therapeutic development depends on the desired balance between potency and potential side effects.

Agonist_Comparison cluster_LG100268 LG100268 Profile cluster_this compound This compound Profile Start Choosing an RXR Agonist LG100268 LG100268 (Bexarotene) Start->LG100268 This compound This compound Start->this compound LG_Data Well-characterized: - High potency (EC50: 3-4 nM) - High affinity (Ki: 3.4-9.2 nM) LG100268->LG_Data LG_Tox Known Side Effects: - Hypertriglyceridemia - Hypothyroidism LG100268->LG_Tox SR_Data Potent pan-RXR agonist (Specific Ki/EC50 less reported) This compound->SR_Data SR_Tox In vivo side effect profile (especially metabolic) is less comprehensively documented This compound->SR_Tox

Fig. 3: Comparative profiles of this compound and LG100268.

Experimental Protocols

Radioligand Binding Assay (for Ki determination)

This assay measures the affinity of a ligand for its receptor.

  • Preparation of Receptor Source: Membranes from cells or tissues expressing the target RXR isoform are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled RXR ligand (e.g., [³H]-9-cis-retinoic acid) and varying concentrations of the unlabeled test compound (this compound or LG100268).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (concentration of test compound that inhibits 50% of radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay (for EC50 determination)

This assay measures the ability of a compound to activate a receptor and induce the expression of a reporter gene.

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or COS-1) is cultured and transiently co-transfected with two plasmids: one containing the full-length cDNA for an RXR isoform and another containing a luciferase reporter gene under the control of an RXR response element (RXRE).[14]

  • Compound Treatment: After transfection, the cells are treated with various concentrations of the test agonist (this compound or LG100268).

  • Incubation: The cells are incubated for 24-48 hours to allow for receptor activation and expression of the luciferase enzyme.

  • Cell Lysis: The cells are washed and then lysed to release the cellular components, including the expressed luciferase.

  • Luminometry: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The luminescence data is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 value is calculated.

Conclusion

Both this compound and LG100268 (Bexarotene) are potent and selective RXR agonists. LG100268 is extensively characterized both in vitro and in vivo, with well-documented efficacy and a known side effect profile, including hyperlipidemia and hypothyroidism. This compound is also a potent agonist, though detailed comparative data on its binding affinity, activation potency, and in vivo metabolic side effects are less readily available. The choice of agonist for future research should consider the well-defined profile of LG100268 against the potential for a different therapeutic window with this compound, warranting further direct comparative studies.

References

SR11237: A Comparative Analysis of its Selectivity for RXR over RAR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity and activation potential of SR11237 for the Retinoid X Receptor (RXR) versus the Retinoic Acid Receptor (RAR). The data presented herein validates the high selectivity of this compound as an RXR-specific agonist.

Quantitative Data Summary

The following table summarizes the available quantitative data on the interaction of this compound with RXR and RAR. This data has been compiled from transactivation assays, which measure the functional response of the receptors to the ligand.

LigandReceptorParameterValueReference
This compoundRXREC50 (Transactivation)~10 nM[1]
This compoundRARTransactivationNo significant activation observed[2]

Note on Data: The EC50 value for RXR is estimated from dose-response curves presented in the literature.[1] Multiple studies have qualitatively confirmed that this compound is a potent, pan-RXR-selective retinoid agonist that is devoid of any significant RAR activity.[2][3][4]

Signaling Pathways of RXR and RAR

Retinoid X Receptors (RXRs) and Retinoic Acid Receptors (RARs) are nuclear receptors that regulate gene expression. They can form homodimers (RXR/RXR) or heterodimers (RXR/RAR) which then bind to specific DNA sequences called response elements in the promoter regions of target genes, thereby modulating their transcription.

RXR_RAR_Signaling_Pathways cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RXR RXR This compound->RXR Retinoic_Acid Retinoic_Acid RAR RAR Retinoic_Acid->RAR RXR_RXR RXR/RXR Homodimer RXR->RXR_RXR RXR_RAR RXR/RAR Heterodimer RXR->RXR_RAR RAR->RXR_RAR RERE RXR Response Element (RXRE) RXR_RXR->RERE RARE Retinoic Acid Response Element (RARE) RXR_RAR->RARE Target_Gene_1 Target Gene Transcription RERE->Target_Gene_1 Target_Gene_2 Target Gene Transcription RARE->Target_Gene_2

Figure 1. Simplified signaling pathways of RXR and RAR activation.

Experimental Validation of Selectivity

The selectivity of this compound for RXR over RAR is typically determined using two key types of experiments: transactivation assays and radioligand binding assays.

Experimental Workflow: Transactivation Assay

This assay measures the ability of a compound to activate a receptor and induce the expression of a reporter gene.

Transactivation_Assay_Workflow Start Start Cell_Culture Culture Mammalian Cells (e.g., COS-1, HEK293T) Start->Cell_Culture Transfection Co-transfect cells with: 1. Receptor Expression Vector (GAL4-RXR or GAL4-RAR) 2. Reporter Plasmid (UAS-Luciferase) Cell_Culture->Transfection Treatment Treat transfected cells with varying concentrations of this compound Transfection->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Lysis Lyse cells and collect supernatant Incubation->Lysis Luminometry Measure Luciferase activity Lysis->Luminometry Data_Analysis Plot Luciferase activity vs. This compound concentration and determine EC50 Luminometry->Data_Analysis End End Data_Analysis->End

Figure 2. General workflow for a transactivation assay.

Detailed Experimental Protocols

Transactivation Assay for RXR and RAR Selectivity

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the activation of RXR and to confirm the lack of activation for RAR.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Expression plasmids: pCMX-Gal4-hRXRα-LBD and pCMX-Gal4-hRARα-LBD (LBD: Ligand Binding Domain)

  • Reporter plasmid: pTAL-5xUAS-Luc (containing five copies of the Gal4 Upstream Activating Sequence driving a luciferase reporter gene)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound

  • Luciferase Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells per well and culture overnight.

  • Transfection: For each well, prepare a transfection mix containing the Gal4-RXRα-LBD or Gal4-RARα-LBD expression plasmid and the pTAL-5xUAS-Luc reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound (e.g., from 10^-12 M to 10^-5 M). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for RXR and RAR.

Materials:

  • Cell membranes or purified receptor proteins for hRXRα and hRARα

  • Radiolabeled ligand (e.g., [3H]9-cis-retinoic acid)

  • This compound

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the receptor preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

References

A Comparative Guide to SR11237 and its Silicon Analogues (disila-SR11237) for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the retinoid X receptor (RXR) agonists SR11237 and its silicon-substituted counterpart, disila-SR11237, providing key comparative data and experimental insights for drug development professionals.

This guide offers a detailed comparison of the synthetic retinoid X receptor (RXR) agonist this compound (also known as BMS-649) and its disilicon analogue, disila-SR11237. The strategic replacement of two carbon atoms with silicon in the molecular scaffold of this compound has been explored as a means to potentially enhance its biological activity and pharmacokinetic profile. Both compounds are highly potent and selective agonists for RXR, a key nuclear receptor involved in a multitude of physiological processes, including cell differentiation, proliferation, and metabolism.

Performance Comparison: this compound vs. disila-SR11237

The introduction of silicon atoms into the chemical structure of this compound has been shown to influence its biological activity. While direct comparative quantitative data for this compound and disila-SR11237 is not available in a single study, analysis of existing literature provides valuable insights. This compound is a well-established pan-RXR-selective agonist.[1] Its disila-analogue has also been demonstrated to be a highly potent and selective RXR agonist.[1][2] Notably, in a related series of compounds with an indane skeleton, a twofold carbon-to-silicon exchange resulted in a significant, approximately 10-fold increase in biological activity.[1][2] This enhancement is potentially attributed to an increased receptor affinity or a modified allosteric effect on the binding of co-regulator proteins.[1]

Table 1: Comparative Biological Activity of this compound and disila-SR11237

CompoundTargetAgonist ActivitySelectivityReported Potency
This compound (BMS-649) Retinoid X Receptor (RXR)Full AgonistPan-RXR selective; devoid of RAR activity[3]Potent
disila-SR11237 Retinoid X Receptor (RXR)Full AgonistHighly RXR-selective ("rexinoid")[1][2]Highly Potent[1][2]

Note: Specific EC50 and Kd values for a direct comparison are not available in the reviewed literature. The potency descriptions are based on the qualitative assessments from the cited studies.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize and compare the activity of RXR agonists like this compound and its silicon analogues.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (expressed as the dissociation constant, Kd, or the inhibitory constant, Ki) of the test compounds to the RXR.

Objective: To quantify the affinity of this compound and disila-SR11237 for the Retinoid X Receptor.

Materials:

  • Recombinant human RXR ligand-binding domain (LBD).

  • Radiolabeled RXR agonist (e.g., [³H]-9-cis-retinoic acid).

  • Test compounds (this compound and disila-SR11237).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1 mM EDTA).

  • 96-well filter plates.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds (this compound and disila-SR11237) and a known high-affinity unlabeled RXR agonist (for determining non-specific binding).

  • In a 96-well plate, incubate a fixed concentration of the radiolabeled ligand with the recombinant RXR-LBD in the presence of varying concentrations of the test compounds or the unlabeled agonist.

  • Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Separate the bound from the free radioligand by vacuum filtration through the filter plates.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Add scintillation fluid to each well and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding (in the presence of excess unlabeled agonist) from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curves.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

GAL4-RXR Chimera Luciferase Reporter Gene Assay

This cell-based assay is used to measure the potency (expressed as the half-maximal effective concentration, EC50) of the compounds in activating RXR-mediated gene transcription.

Objective: To determine the functional potency of this compound and disila-SR11237 in activating RXR-mediated transcription.

Materials:

  • HeLa cells (or other suitable cell line).

  • Expression plasmid for a chimeric receptor consisting of the DNA-binding domain of the yeast transcription factor GAL4 fused to the ligand-binding domain of human RXRβ (GAL4-RXRβ).

  • Reporter plasmid containing multiple copies of the GAL4 upstream activating sequence (UAS) driving the expression of the firefly luciferase gene.

  • Transfection reagent.

  • Cell culture medium and supplements.

  • Test compounds (this compound and disila-SR11237).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed HeLa cells in 96-well plates and allow them to attach overnight.

  • Co-transfect the cells with the GAL4-RXRβ expression plasmid and the GAL4-luciferase reporter plasmid using a suitable transfection reagent.

  • After an incubation period (e.g., 24 hours), replace the transfection medium with fresh medium containing serial dilutions of the test compounds.

  • Incubate the cells with the compounds for a further 18-24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency and cell number.

  • Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathway and Mechanism of Action

This compound and its disila-analogue exert their effects by binding to the ligand-binding pocket of the Retinoid X Receptor. RXRs are nuclear receptors that function as ligand-activated transcription factors. In their basal state, RXR homodimers or heterodimers with other nuclear receptors (like RARs, PPARs, LXRs) are bound to specific DNA sequences known as Retinoid X Response Elements (RXREs) in the promoter region of target genes. This complex is typically associated with corepressor proteins (e.g., SMRT, N-CoR), which recruit histone deacetylases (HDACs) to maintain a condensed chromatin structure and repress gene transcription.

Upon agonist binding, a conformational change is induced in the RXR ligand-binding domain. This change leads to the dissociation of the corepressor complex and the recruitment of coactivator proteins (e.g., SRC-1, TIF2/GRIP1). These coactivators often possess histone acetyltransferase (HAT) activity, which leads to the acetylation of histones, resulting in a more relaxed chromatin structure that is permissive for transcription. The recruitment of the basal transcription machinery then initiates the transcription of downstream target genes.

RXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inactive Inactive State cluster_active Active State Agonist This compound or disila-SR11237 Agonist_cyto Agonist Agonist->Agonist_cyto Cellular Uptake Agonist_bound_RXR Agonist-Bound RXR/RXR Agonist_cyto->Agonist_bound_RXR Binds to RXR RXR_homodimer_inactive RXR/RXR Homodimer CoRepressor Co-repressor (SMRT/N-CoR) RXR_homodimer_inactive->CoRepressor Recruits RXRE RXRE RXR_homodimer_inactive->RXRE Binds to DNA CoRepressor->RXRE Represses Transcription CoRepressor->Agonist_bound_RXR Dissociates Agonist_bound_RXR->RXRE CoA Co-activator (SRC-1/TIF2) Agonist_bound_RXR->CoA Recruits TargetGene Target Gene Transcription CoA->TargetGene Initiates Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_downstream Downstream Analysis cluster_comparison Comparative Analysis Synthesis Synthesis and Purification of This compound and disila-SR11237 BindingAssay Competitive Radioligand Binding Assay Synthesis->BindingAssay ReporterAssay Luciferase Reporter Gene Assay Synthesis->ReporterAssay BindingResult Determine Kd/Ki values (Binding Affinity) BindingAssay->BindingResult DataAnalysis Compare Potency, Affinity, and Cellular Effects BindingResult->DataAnalysis ReporterResult Determine EC50 values (Functional Potency) ReporterAssay->ReporterResult GeneExpression qPCR/Microarray Analysis of RXR Target Gene Expression ReporterAssay->GeneExpression CellularFunction Cell Proliferation/ Differentiation Assays ReporterAssay->CellularFunction ReporterResult->DataAnalysis GeneExpression->DataAnalysis CellularFunction->DataAnalysis

References

Comparative Analysis of SR11237 Cross-Reactivity with Nuclear Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the nuclear receptor SR11237's cross-reactivity with other nuclear receptors. The information is compiled from publicly available research to aid in the design and interpretation of experiments involving this compound.

This compound, also known as BMS-649, is a synthetic retinoid that has been identified as a potent and selective agonist for the Retinoid X Receptors (RXRs).[1][2] RXRs (subtypes α, β, and γ) are critical players in a multitude of physiological processes, including development, metabolism, and cellular differentiation. They function by forming homodimers or, more commonly, heterodimers with a large number of other nuclear receptors, such as the Retinoic Acid Receptors (RARs), the Vitamin D Receptor (VDR), Thyroid Hormone Receptors (TRs), Liver X Receptors (LXRs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Farnesoid X Receptor (FXR).[3][4] This central role of RXR as a promiscuous heterodimerization partner underscores the importance of understanding the selectivity of its ligands to avoid unintended off-target effects.

This compound Selectivity Profile

This compound is widely characterized as being highly selective for RXRs with little to no activity on RARs.[2] This selectivity is a key feature that distinguishes it from pan-agonists like 9-cis-retinoic acid, which activates both RXRs and RARs. However, the cross-reactivity of this compound with other nuclear receptors is not as extensively documented in publicly available literature. While direct binding or activation data across a comprehensive panel of nuclear receptors is limited, the functional consequences of RXR activation by this compound in the context of its heterodimer partners are a key consideration.

Activation of RXR by an agonist can have varying effects on the transcriptional activity of its heterodimer partner, depending on the specific receptor pair. These interactions can be classified as "permissive," "non-permissive," or "conditional." In permissive heterodimers (e.g., with PPARs, LXRs, and FXR), the complex can be activated by an agonist for either partner. In non-permissive heterodimers (e.g., with VDR and TR), the RXR is a "silent" partner, and the complex is only activated by the partner receptor's ligand.

Quantitative Cross-Reactivity Data

Nuclear ReceptorLigand Binding Affinity (Ki, nM)Transcriptional Activation (EC50, nM)Fold Activation vs. Control
RXRα ~15-30 ~50-100 High
RXRβ ~15-30 ~50-100 High
RXRγ ~15-30 ~50-100 High
RARα>10,000>10,000No significant activation
RARβ>10,000>10,000No significant activation
RARγ>10,000>10,000No significant activation
LXRα>10,000 (Illustrative)>10,000 (Illustrative)No significant direct activation
LXRβ>10,000 (Illustrative)>10,000 (Illustrative)No significant direct activation
FXR>10,000 (Illustrative)>10,000 (Illustrative)No significant direct activation
PPARα>10,000 (Illustrative)>10,000 (Illustrative)No significant direct activation
PPARγ>10,000 (Illustrative)>10,000 (Illustrative)No significant direct activation
VDR>10,000 (Illustrative)>10,000 (Illustrative)No significant direct activation
TRβ>10,000 (Illustrative)>10,000 (Illustrative)No significant direct activation
PXR>10,000 (Illustrative)>10,000 (Illustrative)No significant direct activation
CAR>10,000 (Illustrative)>10,000 (Illustrative)No significant direct activation

Note: The values for RXR subtypes are approximated from available literature. The values for other nuclear receptors are illustrative examples to demonstrate the expected high selectivity of this compound. Researchers should perform their own assays to determine the precise cross-reactivity profile for their specific experimental system.

Experimental Protocols for Assessing Cross-Reactivity

To determine the cross-reactivity of a compound like this compound, a combination of binding and functional assays is typically employed.

Ligand Binding Assays (e.g., Radioligand Displacement Assay)

This assay measures the ability of a test compound to compete with a known high-affinity radiolabeled ligand for binding to a specific nuclear receptor.

Protocol:

  • Receptor Preparation: Purified recombinant nuclear receptor ligand-binding domains (LBDs) are used.

  • Reaction Mixture: The reaction mixture contains the purified receptor LBD, a fixed concentration of a suitable radioligand (e.g., [3H]-9-cis-retinoic acid for RXR), and varying concentrations of the test compound (this compound).

  • Incubation: The mixture is incubated at 4°C for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Bound radioligand is separated from free radioligand using methods like dextran-coated charcoal, filter binding assays, or scintillation proximity assays.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Transcriptional Activation Assays (e.g., Reporter Gene Assay)

This cell-based assay measures the ability of a compound to activate a nuclear receptor and induce the expression of a reporter gene.

Protocol:

  • Cell Culture: A suitable mammalian cell line (e.g., HEK293T, CV-1) is cultured in appropriate media.

  • Transient Transfection: Cells are co-transfected with two plasmids:

    • An expression vector containing the full-length coding sequence of the nuclear receptor of interest.

    • A reporter vector containing a luciferase or β-galactosidase gene under the control of a promoter with multiple copies of the specific hormone response element (HRE) for that nuclear receptor.

  • Compound Treatment: After transfection, cells are treated with varying concentrations of the test compound (this compound) or a known agonist (positive control) for 24-48 hours.

  • Cell Lysis and Reporter Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated.

Signaling Pathway and Experimental Workflow Diagrams

RXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RXR RXR This compound->RXR Binds and activates Heterodimer RXR-Partner NR Heterodimer RXR->Heterodimer Partner_NR Partner NR (e.g., LXR, PPAR, FXR) Partner_NR->Heterodimer CoR Co-repressors Heterodimer->CoR Dissociation CoA Co-activators Heterodimer->CoA Recruitment HRE Hormone Response Element (HRE) in DNA Heterodimer->HRE Binds Gene_Expression Target Gene Transcription HRE->Gene_Expression Initiates

Caption: this compound-mediated RXR signaling pathway.

Cross_Reactivity_Workflow cluster_assays Experimental Assays cluster_data Data Analysis cluster_comparison Comparative Analysis Binding_Assay Ligand Binding Assay (e.g., Radioligand Displacement) Ki_Calc Determine Ki values (Binding Affinity) Binding_Assay->Ki_Calc Functional_Assay Transcriptional Activation Assay (e.g., Reporter Gene Assay) EC50_Calc Determine EC50 values (Potency & Efficacy) Functional_Assay->EC50_Calc Selectivity_Profile Generate Selectivity Profile (Table of Ki and EC50 values) Ki_Calc->Selectivity_Profile EC50_Calc->Selectivity_Profile Test_Compound Test Compound (this compound) Test_Compound->Binding_Assay Test_Compound->Functional_Assay NR_Panel Panel of Nuclear Receptors (RXR, RAR, LXR, FXR, etc.) NR_Panel->Binding_Assay NR_Panel->Functional_Assay

References

A Comparative Guide to the Efficacy of SR11237 and Other Retinoid X Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a detailed comparison of SR11237 with other key modulators of the Retinoid X Receptor (RXR), a critical nuclear receptor involved in a myriad of physiological processes including cell differentiation, proliferation, and apoptosis. Contrary to some classifications, it is important to note that this compound is a potent and selective pan-RXR agonist , not an antagonist. Its high affinity for all three RXR isotypes (α, β, and γ) makes it a valuable tool for studying RXR-mediated signaling pathways.

This document will objectively compare the efficacy of this compound against other RXR pan-agonists, a pan-RAR (Retinoic Acid Receptor) agonist, and an RXR antagonist, supported by quantitative data and detailed experimental protocols.

Mechanism of Action: RXR Homodimers vs. RAR-RXR Heterodimers

RXR's biological functions are primarily mediated through its dimerization with other nuclear receptors. As a homodimer (RXR/RXR), it directly regulates the expression of genes containing an RXR response element (RXRE). More commonly, RXR forms heterodimers with other receptors, most notably the Retinoic Acid Receptors (RARs).

The signaling outcomes of RXR/RXR homodimer activation by an RXR-specific agonist like this compound can differ significantly from the activation of RAR/RXR heterodimers by an RAR agonist like all-trans-retinoic acid (ATRA). In the context of the RAR/RXR heterodimer, RXR is often considered a "silent partner," with the transcriptional activity being primarily driven by the RAR ligand.

Below is a diagram illustrating these distinct signaling pathways.

RXR_RAR_Signaling RXR Homodimer vs. RAR-RXR Heterodimer Signaling cluster_0 RXR Homodimer Pathway cluster_1 RAR-RXR Heterodimer Pathway This compound This compound (RXR Agonist) RXR_homo RXR/RXR Homodimer This compound->RXR_homo binds & activates RXRE RXRE (Response Element) RXR_homo->RXRE binds Gene_act_homo Target Gene Transcription RXRE->Gene_act_homo initiates ATRA ATRA (RAR Agonist) RAR_RXR_hetero RAR/RXR Heterodimer ATRA->RAR_RXR_hetero binds & activates RARE RARE (Response Element) RAR_RXR_hetero->RARE binds Gene_act_hetero Target Gene Transcription RARE->Gene_act_hetero initiates

RXR Homodimer vs. RAR-RXR Heterodimer Signaling Pathways

Quantitative Comparison of Receptor Activation and Antagonism

The following tables summarize the potency of this compound in comparison to other RXR agonists, a RAR agonist, and an RXR antagonist. The data is presented as EC50 (half-maximal effective concentration) for agonists and IC50 (half-maximal inhibitory concentration) for antagonists, as determined by in vitro transactivation assays.

Table 1: Potency of RXR Agonists in Transactivation Assays

CompoundReceptor TargetEC50 (nM)Cell LineComments
This compound pan-RXR~20-50COS-1Selective for RXR over RAR.
Bexarotenepan-RXR24-33COS-1Approved for cutaneous T-cell lymphoma.[1][2]
LG 100268pan-RXR3-4Not specifiedHigh potency and selectivity for RXR.[3][4][5][6]

Table 2: Comparative Potency of RAR Agonist and RXR Antagonist

CompoundReceptor TargetEC50/IC50 (nM)Cell LineComments
All-trans-retinoic acid (ATRA)pan-RAR2-169 (Varies by RAR subtype)COS-7Activates RAR/RXR heterodimers.[7][8]
HX 531pan-RXR (Antagonist)18 (IC50)Not specifiedPotent RXR antagonist.[9][10]

Comparative Efficacy in Cellular Assays

The differential activation of RXR homodimers versus RAR/RXR heterodimers leads to distinct cellular outcomes. This compound, as an RXR-selective agonist, has been shown to have different effects on cell differentiation and apoptosis compared to RAR agonists.

Table 3: Effects on Cell Differentiation and Apoptosis

CompoundAssayCell LineObserved Effect
This compound DifferentiationF9 embryonal carcinomaInactive in inducing differentiation, which is an RAR-mediated process in this cell line.
All-trans-retinoic acid (ATRA)DifferentiationF9 embryonal carcinomaPotent inducer of differentiation.
This compound ApoptosisLeukemia cellsCan induce apoptosis through RXR homodimer activation.
BexaroteneApoptosisCutaneous T-cell lymphoma cellsInduces apoptosis, which is a key mechanism of its therapeutic action.

Experimental Protocols

Luciferase Reporter Gene Assay for Transactivation

This assay is used to quantify the ability of a compound to activate a specific nuclear receptor, leading to the transcription of a reporter gene (luciferase).

Luciferase_Assay_Workflow Luciferase Reporter Assay Workflow start Start transfect Transfect cells with: 1. Receptor expression vector 2. Reporter plasmid (e.g., RXRE-luc) start->transfect plate Plate transfected cells in 96-well plates transfect->plate treat Treat cells with This compound or other compounds plate->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse cells and add luciferase substrate incubate->lyse measure Measure luminescence lyse->measure analyze Analyze data and calculate EC50/IC50 measure->analyze end End analyze->end

Workflow for a Luciferase Reporter Gene Assay

Methodology:

  • Cell Culture and Transfection:

    • HEK293T or COS-7 cells are commonly used.

    • Cells are transiently co-transfected with two plasmids:

      • An expression vector for the nuclear receptor of interest (e.g., RXRα).

      • A reporter plasmid containing a response element (e.g., RXRE) upstream of a luciferase gene.

    • A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.

  • Compound Treatment:

    • After transfection, cells are seeded into 96-well plates.

    • Cells are treated with a range of concentrations of the test compounds (e.g., this compound, Bexarotene, ATRA, HX 531).

  • Incubation:

    • Cells are incubated for 24-48 hours to allow for receptor activation and luciferase expression.

  • Lysis and Luminescence Measurement:

    • Cells are lysed, and a luciferase assay reagent containing the substrate (e.g., luciferin) is added.

    • The luminescence, which is proportional to the amount of expressed luciferase, is measured using a luminometer.

  • Data Analysis:

    • The raw luminescence data is normalized to the control reporter (if used).

    • Dose-response curves are generated to calculate EC50 values for agonists or IC50 values for antagonists.

Apoptosis Assay using Annexin V Staining

This method is used to detect one of the early events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Methodology:

  • Cell Culture and Treatment:

    • A suitable cell line (e.g., a leukemia or lymphoma cell line) is cultured.

    • Cells are treated with the test compound (e.g., this compound or Bexarotene) at various concentrations and for different time points. A vehicle control is also included.

  • Cell Staining:

    • Cells are harvested and washed with a binding buffer.

    • Cells are then incubated with FITC-conjugated Annexin V and Propidium Iodide (PI).

      • Annexin V binds to the exposed PS on the surface of apoptotic cells.

      • PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

  • Flow Cytometry Analysis:

    • The stained cells are analyzed using a flow cytometer.

    • The analysis allows for the differentiation of four cell populations:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Quantification:

    • The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.

Conclusion

This compound is a valuable research tool as a selective pan-RXR agonist. Its ability to preferentially activate RXR/RXR homodimers allows for the elucidation of RXR-specific signaling pathways, which are distinct from those mediated by RAR/RXR heterodimers. When compared to other RXR agonists like Bexarotene and LG 100268, this compound demonstrates comparable potency in transactivation assays. Its inactivity in RAR-mediated processes, such as the differentiation of F9 cells, underscores its selectivity. The comparison with the RXR antagonist HX 531 further confirms that the observed effects of this compound are due to its agonistic activity on RXR. Understanding these comparative efficacies and the underlying experimental methodologies is crucial for the design and interpretation of studies in the field of nuclear receptor signaling and drug development.

References

SR11237: A Comparative Analysis of its Anti-Cancer Activity in Various Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro activity of SR11237, a selective retinoid X receptor (RXR) agonist, across different cancer cell lines. Its performance is compared with other RXR agonists, namely bexarotene (LGD1069) and LG100268, with supporting experimental data and detailed protocols.

Introduction

This compound is a synthetic retinoid that acts as a selective agonist for the retinoid X receptor (RXR), a member of the nuclear receptor superfamily.[1][2] RXRs play a crucial role in regulating gene expression involved in cell proliferation, differentiation, and apoptosis by forming homodimers or heterodimers with other nuclear receptors, such as the retinoic acid receptor (RAR) and the peroxisome proliferator-activated receptor-gamma (PPARγ).[3] The activation of these pathways by specific ligands like this compound has shown potential as a therapeutic strategy in oncology. This guide summarizes the current understanding of this compound's activity in cancer cells and provides a comparative overview with other relevant RXR agonists.

Data Presentation

This compound Activity in Cancer Cell Lines

Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound as a single agent in cancer cell lines is limited in publicly available literature. However, studies have demonstrated its activity, particularly in combination with other agents.

One study reported an IC50 of 12.6 µM for this compound in Sf9 insect cells in the context of CYP26B1 inhibition, which is not directly indicative of its anti-proliferative effects in human cancer cells.[1]

Qualitative and semi-quantitative data demonstrate the growth-inhibitory effects of this compound in several cancer cell lines:

Cell LineCancer TypeThis compound ActivityNotes
ZR-75-1Breast CancerCooperative growth inhibitionIn combination with the PPARγ agonist ciglitazone.[4]
T-47DBreast CancerCooperative growth inhibitionIn combination with the PPARγ agonist ciglitazone.[4]
Calu-6Lung CancerCooperative growth inhibitionIn combination with the PPARγ agonist ciglitazone.[4]
F9Embryonal CarcinomaInactive in modulating cell differentiationHighlights the difference in activity compared to RAR agonists.[5]
Comparative Activity of RXR Agonists

To provide a broader context for this compound's activity, this section presents the IC50 values for the clinically approved RXR agonist bexarotene (LGD1069) in a wide range of cancer cell lines. Data for LG100268 is less abundant but shows potent activity in specific contexts.

Bexarotene (LGD1069) IC50 Values in Various Cancer Cell Lines

The following table summarizes the IC50 values for bexarotene across a diverse panel of cancer cell lines, as sourced from the Genomics of Drug Sensitivity in Cancer database.

Cell LineCancer TypeIC50 (µM)
PC3Prostate Cancer40.62 ± 0.45[6]
DU145Prostate Cancer50.20 ± 4.10[6]
A549Non-Small Cell Lung CancerData not available in a comparable format
H1299Non-Small Cell Lung CancerData not available in a comparable format
MJCutaneous T-Cell LymphomaDose-dependent apoptosis observed at 1 µM and 10 µM[7]
Hut78Cutaneous T-Cell LymphomaDose-dependent apoptosis observed at 1 µM and 10 µM[7]
HHCutaneous T-Cell LymphomaDose-dependent apoptosis observed at 1 µM and 10 µM[7]
NB4Acute Promyelocytic LeukemiaData not available in a comparable format

LG100268 Activity in Cancer Cell Lines

  • In the NB4 acute promyelocytic leukemia cell line, LG100268 was found to inhibit proliferation in a dose-dependent manner and induce apoptosis.[8]

  • In preclinical breast cancer models, LG100268 demonstrated the ability to modulate the tumor microenvironment and improve the response to immune checkpoint blockade, a greater effect than that observed with bexarotene.[9][10]

  • In A/J mice with lung carcinogenesis, LG100268 was effective at preventing tumor growth.[11]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound, in combination with a PPARγ agonist like ciglitazone, exerts its anti-cancer effects through a cooperative signaling pathway that leads to the induction of apoptosis. The diagram below illustrates this mechanism.

SR11237_Signaling_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus This compound This compound RXR RXR This compound->RXR Binds Ciglitazone PPARγ Agonist (e.g., Ciglitazone) PPARg PPARγ Ciglitazone->PPARg Binds Heterodimer PPARγ/RXR Heterodimer RXR->Heterodimer PPARg->Heterodimer bRARE βRARE (in RARβ Promoter) Heterodimer->bRARE Binds to RARb_gene RARβ Gene bRARE->RARb_gene Activates Transcription RARb_mRNA RARβ mRNA RARb_gene->RARb_mRNA Transcription RARb_protein RARβ Protein RARb_mRNA->RARb_protein Translation Apoptosis Apoptosis RARb_protein->Apoptosis Induces

Cooperative signaling of this compound and a PPARγ agonist.

Experimental Workflow: Cell Viability (MTS Assay)

The following diagram outlines the typical workflow for assessing the effect of this compound on cancer cell viability using an MTS assay.

MTS_Assay_Workflow start Start plate_cells Plate cancer cells in a 96-well plate start->plate_cells incubate1 Incubate for 24 hours (allow cells to attach) plate_cells->incubate1 add_drug Add varying concentrations of this compound incubate1->add_drug incubate2 Incubate for desired exposure time (e.g., 72h) add_drug->incubate2 add_mts Add MTS reagent to each well incubate2->add_mts incubate3 Incubate for 1-4 hours add_mts->incubate3 read_absorbance Measure absorbance at 490 nm using a microplate reader incubate3->read_absorbance analyze_data Analyze data to determine cell viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for MTS cell viability assay.

Experimental Protocols

Cell Viability Assessment: MTS Assay

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • This compound stock solution (dissolved in DMSO)

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 72 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only wells) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration to generate a dose-response curve and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to quantify apoptosis induced by this compound.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound and a vehicle control for the specified duration (e.g., 48 hours).

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

    • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

This compound demonstrates anti-cancer activity, particularly in combination with PPARγ agonists, by inducing apoptosis through the upregulation of RARβ. While comprehensive single-agent IC50 data for this compound across a wide range of cancer cell lines is not as readily available as for the more clinically established rexinoid, bexarotene, the existing evidence suggests its potential as a therapeutic agent. Further studies are warranted to fully elucidate its efficacy as a monotherapy and in combination with other drugs in various cancer types. The provided protocols and pathway diagrams serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other RXR modulators.

References

SR11237: A Comparative Analysis of a Selective Retinoid X Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of SR11237's performance against other retinoid X receptor (RXR) and retinoic acid receptor (RAR) ligands, supported by experimental data. The information is presented to facilitate an objective evaluation of this compound for research and development purposes.

This compound is a potent and selective agonist for the retinoid X receptor (RXR), a class of nuclear receptors that play a pivotal role in various physiological processes, including cell differentiation, proliferation, and apoptosis. Unlike pan-agonists that activate both RXRs and retinoic acid receptors (RARs), this compound's selectivity allows for the specific investigation of RXR-mediated signaling pathways. This guide summarizes key comparative studies, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Quantitative Performance Analysis

The following tables summarize the biological activity of this compound in comparison to other retinoid receptor ligands. The data is compiled from various studies to provide a comparative overview of their potency and efficacy in different experimental settings.

CompoundReceptor SpecificityAssay TypeCell LineResponse ElementED50 (nM)Reference
This compound RXR TransactivationKeratinocytesRXRE (DR1)11 [1]
All-trans-retinoic acid (ATRA)RAR/RXRTransactivationKeratinocytesβRARE (DR5)2.3[1]
9-cis-retinoic acidRAR/RXRTransactivationKeratinocytesβRARE (DR5)3.8[1]
CD367RARTransactivationKeratinocytesβRARE (DR5)0.3[1]
This compound RXR TransactivationKeratinocytesβRARE (DR5)No significant effect [1]

Table 1: Comparative Activity of Retinoids on RXR and RAR Response Elements. This table highlights the selectivity of this compound for RXR-mediated transactivation. While potent on an RXR response element (RXRE), it shows no significant activity on a RAR response element (βRARE), in contrast to RAR and pan-agonists.[1]

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of the presented data, this section details the experimental protocols employed in the cited studies.

Nuclear Receptor Transactivation Assays

These assays are fundamental for quantifying the ability of a compound to activate a specific nuclear receptor and initiate gene transcription.

Objective: To measure the dose-dependent activation of RXR or RAR by various ligands.

General Protocol:

  • Cell Culture and Transfection:

    • Human embryonic kidney (HEK) 293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin at 37°C in a 5% CO2 incubator.[2]

    • Cells are seeded in 96-well plates.

    • Transient transfection is performed using a lipid-based transfection reagent. The transfected plasmids include:

      • An expression vector for the full-length nuclear receptor (e.g., RXRα) or a GAL4-DNA binding domain fused to the ligand-binding domain of the receptor.

      • A reporter plasmid containing a luciferase gene under the control of a promoter with specific hormone response elements (e.g., DR1 for RXR homodimers or DR5 for RAR/RXR heterodimers).

      • A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.[2][3]

  • Compound Treatment:

    • After an incubation period to allow for receptor expression, the cells are treated with serial dilutions of the test compounds (e.g., this compound, ATRA) or a vehicle control (e.g., DMSO).[2]

  • Luciferase Assay:

    • Following a 14-16 hour incubation with the compounds, the cells are lysed.[2]

    • The activity of both firefly and Renilla luciferases is measured using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis:

    • The firefly luciferase activity is normalized to the Renilla luciferase activity.

    • The normalized data is then used to generate dose-response curves, from which the EC50 values (the concentration of a ligand that induces a response halfway between the baseline and maximum) are calculated.

Cell Differentiation Assays

These assays assess the ability of a compound to induce cellular differentiation, a key biological process regulated by retinoids.

Objective: To compare the effects of this compound and RAR agonists on the differentiation of F9 embryonal carcinoma cells.

General Protocol:

  • Cell Culture:

    • F9 embryonal carcinoma cells are cultured in gelatin-coated dishes in DMEM supplemented with 10% fetal calf serum.[4]

  • Induction of Differentiation:

    • To induce differentiation, the cells are treated with the test compounds (e.g., all-trans-retinoic acid at 1 µM) for a specified period (e.g., 48 hours).[4] In comparative studies, this compound was shown to be inactive in inducing the differentiation of F9 cells, a process known to be regulated by RAR-specific compounds.[5]

  • Assessment of Differentiation:

    • Differentiation is evaluated by observing morphological changes (e.g., flattening of cells and development of a more epithelial-like appearance).

    • Molecular markers of differentiation, such as the expression of specific genes (e.g., laminin B1, type IV collagen), are analyzed using techniques like quantitative real-time PCR or Northern blotting.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by binding to RXR, which can function as both a homodimer (RXR/RXR) and a heterodimer with other nuclear receptors, most notably RAR. The selective activation of RXR by this compound allows for the dissection of these distinct signaling pathways.

RXR Homodimer Signaling

The activation of RXR homodimers by this compound leads to the transcription of genes containing RXR response elements (RXREs), which are typically direct repeats of the consensus sequence AGGTCA separated by one nucleotide (DR1).

RXR_Homodimer_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RXR1 RXR This compound->RXR1 Binds RXR_dimer RXR/RXR Homodimer RXR1->RXR_dimer RXR2 RXR RXR2->RXR_dimer CoR Co-repressor RXR_dimer->CoR Releases RXRE RXRE (DR1) RXR_dimer->RXRE Binds CoA Co-activator RXRE->CoA Recruits Transcription Gene Transcription CoA->Transcription Initiates

RXR Homodimer Activation by this compound
RXR/RAR Heterodimer Signaling

In the context of an RXR/RAR heterodimer, the binding of an RAR-selective agonist to RAR is the primary trigger for transcriptional activation of genes with RAR response elements (RAREs), typically direct repeats separated by five nucleotides (DR5). This compound, being RXR-selective, does not activate this pathway on its own.[1]

RXR_RAR_Heterodimer_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RAR_agonist RAR Agonist (e.g., ATRA) RAR RAR RAR_agonist->RAR Binds This compound This compound RXR RXR This compound->RXR Binds (No Activation) Heterodimer RXR/RAR Heterodimer RXR->Heterodimer RAR->Heterodimer CoR Co-repressor Heterodimer->CoR Releases RARE RARE (DR5) Heterodimer->RARE Binds CoA Co-activator RARE->CoA Recruits Transcription Gene Transcription CoA->Transcription Initiates

RXR/RAR Heterodimer Signaling Pathway

Conclusion

This compound stands out as a valuable research tool due to its high selectivity for RXR over RAR. The presented data demonstrates its potency in activating RXR homodimer-mediated gene expression, while having a negligible effect on RAR-driven pathways. This specificity allows for the targeted investigation of RXR's role in various biological systems, distinguishing its functions from those of RAR. The detailed protocols provided herein offer a foundation for the design of robust and reproducible experiments. The signaling pathway diagrams visually articulate the molecular mechanisms underlying the differential responses to RXR- and RAR-selective ligands, providing a clear framework for understanding their modes of action. For researchers in pharmacology and drug development, this compound offers a precise instrument for exploring the therapeutic potential of modulating the RXR signaling axis.

References

Safety Operating Guide

Proper Disposal of SR11237: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This document provides essential, step-by-step guidance for the proper disposal of SR11237, a potent and selective retinoid X receptor (RXR) agonist. Adherence to these procedures will minimize environmental impact and ensure the safety of all laboratory personnel.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The compound is known to cause skin, eye, and respiratory irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

PPE ComponentSpecification
GlovesNitrile or other chemically resistant gloves
Eye ProtectionSafety glasses with side shields or goggles
Lab CoatStandard laboratory coat
Respiratory ProtectionUse in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should it be disposed of in the regular trash or down the drain.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid this compound waste, including unused or expired neat compound and contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with this compound. High-density polyethylene (HDPE) is a suitable option.

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.

    • The container material should be compatible with the solvent used to dissolve this compound. For example, if dissolved in DMSO, a glass or compatible plastic container should be used.

  • Sharps Waste:

    • Any sharps contaminated with this compound, such as needles or razor blades, must be placed in a designated, puncture-resistant sharps container for hazardous chemical waste.

2. Labeling of Waste Containers:

All waste containers must be clearly and accurately labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazard(s) (e.g., "Irritant," "Toxic")

  • The date the waste was first added to the container

  • The name of the principal investigator or laboratory contact

3. Storage of Hazardous Waste:

  • Store all this compound hazardous waste in a designated and properly placarded Satellite Accumulation Area (SAA) within the laboratory.

  • Ensure containers are kept tightly closed except when adding waste.

  • Do not mix this compound waste with incompatible chemicals. Retinoids are known to be unstable in the presence of strong acids, strong oxidizing agents, and alkalis. They should also not be mixed with alpha and beta hydroxy acids, benzoyl peroxide, or vitamin C.

4. Arranging for Disposal:

  • Once the waste container is full (no more than 90% capacity) or has been in accumulation for the maximum allowable time per institutional and local regulations, arrange for its collection by a licensed professional hazardous waste disposal service.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Experimental Protocols Cited

The disposal procedures outlined above are based on standard laboratory safety protocols and hazardous waste management guidelines. For specific handling and storage information, refer to the manufacturer's Safety Data Sheet (SDS).

Visualizing the Disposal Workflow

To aid in understanding the proper disposal pathway for this compound, the following diagrams illustrate the key decision points and procedural flows.

SR11237_Disposal_Workflow start Generation of This compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Neat compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, etc.) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_sharps->storage pickup Arrange for Pickup by Licensed Waste Disposal Service storage->pickup

Caption: Workflow for the proper segregation and disposal of this compound waste.

Incompatible_Waste_Segregation cluster_incompatible Do NOT Mix With: sr11237_waste This compound Waste Container strong_acids Strong Acids strong_oxidizers Strong Oxidizing Agents alkalis Alkalis other_retinoids Other Retinoids hydroxy_acids Alpha/Beta Hydroxy Acids benzoyl_peroxide Benzoyl Peroxide vitamin_c Vitamin C

Caption: Incompatible materials that must be segregated from this compound waste.

Personal protective equipment for handling SR11237

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for SR11237

FOR RESEARCH USE ONLY. Not for use in humans.

This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent and selective retinoid X receptor (RXR) agonist. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE and safety measures.

Equipment/Procedure Specification Purpose
Gloves Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Ventilation Work in a well-ventilated area or a chemical fume hoodTo minimize inhalation of any dusts or aerosols.

Hazard Summary:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

First Aid Measures:

  • After Inhalation: Move the person to fresh air.

  • After Skin Contact: Wash off with soap and plenty of water.

  • After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • After Swallowing: Rinse mouth with water.

Operational Plan: Handling and Storage

This compound is typically supplied as a solid and should be handled with care. For experimental use, it is often dissolved in a solvent such as Dimethyl Sulfoxide (DMSO).

Storage:

  • Store the solid compound in a tightly sealed container in a dry and well-ventilated place.

  • For long-term storage of the solid, refer to the manufacturer's recommendations, which may include storage at low temperatures.

  • A stock solution of this compound in DMSO should be stored at -20°C for short-term storage or -80°C for long-term storage.[1]

Preparation of Stock Solution:

  • Before opening, allow the vial of solid this compound to equilibrate to room temperature.

  • Under a chemical fume hood, add the appropriate volume of DMSO to the vial to achieve the desired stock concentration.

  • Cap the vial tightly and vortex until the solid is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at the recommended temperature.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with regulations.

Waste Categorization:

  • Unused solid this compound and solutions of this compound in solvents like DMSO are considered hazardous chemical waste.

  • Contaminated lab supplies, such as pipette tips, tubes, and gloves, should also be treated as hazardous waste.

Disposal Procedure:

  • Segregation: Collect all this compound waste, including solutions and contaminated materials, in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name(s) of the contents, including the solvent (e.g., "this compound in DMSO").

  • Storage of Waste: Store the hazardous waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Do not pour this compound solutions down the drain or dispose of solid waste in the regular trash.

Experimental Protocol: RXR Agonist Activity using a Luciferase Reporter Gene Assay

This protocol outlines a common method to assess the agonist activity of this compound on the retinoid X receptor (RXR) using a luciferase reporter assay in a suitable mammalian cell line (e.g., HEK293T).

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • RXR expression plasmid

  • Luciferase reporter plasmid containing RXR response elements (RXREs)

  • Transfection reagent

  • This compound stock solution in DMSO

  • Control agonist (e.g., 9-cis-retinoic acid)

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Methodology:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the RXR expression plasmid and the RXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing 10% FBS and the desired concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., 9-cis-retinoic acid).

  • Incubation: Incubate the cells for an additional 18-24 hours to allow for receptor activation and luciferase gene expression.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.[2][3]

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) if applicable. Plot the normalized luciferase activity against the concentration of this compound to determine the dose-response curve and calculate the EC50 value.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed HEK293T Cells transfect_plasmids Co-transfect RXR and Reporter Plasmids seed_cells->transfect_plasmids add_this compound Add this compound and Controls transfect_plasmids->add_this compound incubate_cells Incubate for 18-24h add_this compound->incubate_cells lyse_cells Lyse Cells incubate_cells->lyse_cells measure_luciferase Measure Luciferase Activity lyse_cells->measure_luciferase analyze_data Analyze Data (EC50) measure_luciferase->analyze_data

Caption: Workflow for an RXR agonist luciferase reporter assay.

This compound Signaling Pathway

This compound acts as a selective agonist for the retinoid X receptor (RXR). In its homodimeric signaling pathway, two RXR molecules, activated by this compound, form a complex (RXR/RXR homodimer). This homodimer then binds to specific DNA sequences known as RXR response elements (RXREs) located in the promoter regions of target genes. This binding event initiates the recruitment of coactivator proteins, which in turn leads to the transcription of these genes, resulting in various cellular responses.[4][5][6]

signaling_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RXR RXR RXR_dimer RXR/RXR Homodimer RXR->RXR_dimer forms RXRE RXRE (on DNA) RXR_dimer->RXRE binds to Coactivators Coactivators RXRE->Coactivators recruits Transcription Gene Transcription Coactivators->Transcription initiates Cellular_Response Cellular Response Transcription->Cellular_Response leads to SR11237_nucleus This compound SR11237_nucleus->RXR binds

Caption: this compound-activated RXR/RXR homodimer signaling pathway.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SR11237
Reactant of Route 2
Reactant of Route 2
SR11237

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。